Product packaging for Methyl 4-bromo-3-formylbenzoate(Cat. No.:CAS No. 858124-35-3)

Methyl 4-bromo-3-formylbenzoate

Cat. No.: B1322973
CAS No.: 858124-35-3
M. Wt: 243.05 g/mol
InChI Key: ZXGBVIJNXQHZNP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-formylbenzoate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO3 B1322973 Methyl 4-bromo-3-formylbenzoate CAS No. 858124-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBVIJNXQHZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-formylbenzoate: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-formylbenzoate is an aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both an aldehyde and a methyl ester group on a brominated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the known properties of this compound and proposes a viable synthetic pathway, complete with a detailed, albeit theoretical, experimental protocol.

Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of its key properties is presented below.

Chemical and Physical Data
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 858124-35-3[1][2]
Molecular Formula C₉H₇BrO₃[1][2]
Molecular Weight 243.05 g/mol [1][2]
Physical Form Solid[3]
Storage Temperature 2-8°C, under inert atmosphere[3][4]
Purity Typically ≥95%[1][5]
SMILES O=C(OC)C1=CC=C(Br)C(C=O)=C1[1]
InChI Key ZXGBVIJNXQHZNP-UHFFFAOYSA-N[2][3]
Computed Properties
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 43.37 Ų[1]
LogP (octanol-water partition coefficient) 2.0482[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The proposed synthesis involves the reaction of methyl 4-bromobenzoate with a Vilsmeier reagent, which is typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). The electrophilic Vilsmeier reagent then attacks the aromatic ring to introduce the formyl group. The directing effects of the bromo and methoxycarbonyl substituents would favor formylation at the 3-position.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Methyl 4-bromobenzoate reagents 1. POCl₃, DMF 2. H₂O (workup) start->reagents Vilsmeier-Haack Formylation product This compound reagents->product

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on typical conditions for a Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. Researchers should conduct their own risk assessment and optimization.

Materials:

  • Methyl 4-bromobenzoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-bromobenzoate (1.0 eq) in anhydrous dichloromethane.

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. In the dropping funnel, add anhydrous N,N-dimethylformamide (3.0 eq). To the stirred solution in the flask, add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition of POCl₃, add the DMF from the dropping funnel to the reaction mixture dropwise at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of an organic compound like this compound is outlined below. This workflow ensures the correct product has been synthesized with a high degree of purity.

G cluster_characterization Analysis cluster_purity A Synthesis B Workup & Crude Purification A->B C Structural Characterization B->C D Purity Analysis C->D NMR ¹H & ¹³C NMR C->NMR MS Mass Spectrometry C->MS IR FT-IR Spectroscopy C->IR E Final Product D->E HPLC HPLC/GC D->HPLC MP Melting Point D->MP

Caption: Standard workflow for organic synthesis and analysis.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][5]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water.

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling. The reagents used in the proposed synthesis, particularly phosphorus oxychloride, are highly corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

Conclusion

References

"Methyl 4-bromo-3-formylbenzoate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-bromo-3-formylbenzoate, a key intermediate in organic synthesis. This document includes its molecular structure, physicochemical properties, a proposed experimental protocol for its synthesis, and a visualization of its molecular structure.

Core Compound Properties

This compound is a substituted aromatic compound containing a methyl ester, a bromo group, and a formyl (aldehyde) group attached to a benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₇BrO₃[1][2]
Molecular Weight 243.05 g/mol [1][2]
IUPAC Name This compound[1][3]
CAS Number 858124-35-3[1][2]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Br)C=O[1][4]
Physical Form Solid[3]
Purity ≥95% - 98%[2][5]
Storage Conditions Inert atmosphere, 2-8°C[3][4][6]
XLogP3-AA 1.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area (TPSA) 43.4 Ų[1]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

Spectroscopic Profile of Methyl 4-bromo-3-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 4-bromo-3-formylbenzoate. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.45s-1HAr-CH O
8.25d1.81HAr-H
8.05dd8.2, 1.81HAr-H
7.90d8.21HAr-H
3.95s-3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
191.0C HO
165.2C =O (ester)
139.5Ar-C
136.2Ar-C
133.0Ar-C
131.8Ar-C
130.5Ar-C
128.0Ar-C -Br
52.8-OC H₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1720StrongC=O stretch (ester carbonyl)
~1690StrongC=O stretch (aldehyde carbonyl)
~1600, ~1475Medium-StrongAromatic C=C stretches
~1250StrongC-O stretch (ester)
~1100MediumC-Br stretch

Note: The IR data is based on a typical spectrum for this compound and may show slight variations depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonNotes
242/244[M]⁺Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
211/213[M - OCH₃]⁺Loss of the methoxy group
183/185[M - OCH₃ - CO]⁺Subsequent loss of carbon monoxide
155/157[M - OCH₃ - CO - CO]⁺Further fragmentation
76[C₆H₄]⁺Benzene ring fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is commonly used.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

      • Relaxation Delay: A delay of 1-2 seconds between scans.

      • Spectral Width: A spectral width of approximately 12-16 ppm.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

      • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Relaxation Delay: A delay of 2-5 seconds.

      • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied using a press to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography - GC-MS):

    • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • A small volume (typically 1 µL) is injected into the gas chromatograph.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • Ionization (Electron Ionization - EI):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Elucidation Sample Compound: this compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Methyl 4-bromo-3-formylbenzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-bromo-3-formylbenzoate, a key intermediate in various synthetic pathways. Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and materials science. This document outlines the predicted physicochemical properties, detailed experimental protocols for determining solubility and stability, and potential degradation pathways.

Physicochemical Properties

This compound is a solid at room temperature.[1] Key computed and physical properties are summarized in the table below. These values are essential for predicting its behavior in various solvent systems and under different experimental conditions.

PropertyValueSource
Molecular Formula C₉H₇BrO₃ChemScene[2]
Molecular Weight 243.05 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich
Computed XLogP3 1.9PubChem[3]
Topological Polar Surface Area 43.4 ŲPubChem[3]
Hydrogen Bond Donors 0PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
Rotatable Bond Count 2PubChem[3]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich, Achmem[4]

Solubility Profile

The solubility of an organic compound is dictated by its structural features and the principle of "like dissolves like".[5] The computed LogP value of 1.9 suggests that this compound is moderately lipophilic and will likely exhibit good solubility in many organic solvents, but limited solubility in water.[1][3]

Predicted Solubility

Based on its structure—an aromatic ester with a polar aldehyde group—the following solubility characteristics can be anticipated:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in chlorinated solvents like dichloromethane (DCM).

  • Moderate Solubility: In alcohols such as methanol and ethanol.

  • Low Solubility: In non-polar solvents like hexane.

  • Poor Solubility: In aqueous solutions. The presence of polar functional groups may allow for slight water solubility, but the overall hydrophobic nature of the benzene ring will limit it.

Experimental Protocol for Solubility Determination

A standard procedure for quantitatively determining the solubility of this compound in various solvents is outlined below.[5][6]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, ethyl acetate)

  • Scintillation vials or test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Standard: Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble (e.g., acetonitrile).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock standard and analyzing them by HPLC. Plot the peak area against concentration.

  • Equilibration: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

  • Saturation: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Standard cal_curve Generate HPLC Calibration Curve stock->cal_curve hplc Analyze by HPLC cal_curve->hplc add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temp (24-48h) add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate

Solubility Determination Workflow

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the methyl ester and the aromatic aldehyde. Both groups are susceptible to degradation under certain conditions. Supplier recommendations for refrigerated storage under an inert atmosphere suggest that the compound may be sensitive to temperature and/or oxidation.[1][4]

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a molecule.[7][8] The primary anticipated degradation pathways for this compound are:

  • Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[2][9]

    • Acidic Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 4-bromo-3-formylbenzoic acid and methanol. This reaction is typically reversible.

    • Basic Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt (4-bromo-3-formylbenzoate) and methanol.[10]

  • Oxidation: The aldehyde group is prone to oxidation, which can convert it to a carboxylic acid. This would result in the formation of 4-bromo-3-carboxybenzoic acid methyl ester.

  • Photodegradation: Aromatic aldehydes and compounds with bromine substituents can be sensitive to light, particularly UV radiation.[11] Photolytic degradation can lead to complex reaction pathways, including radical reactions.

  • Thermal Degradation: At elevated temperatures, bromo-substituted aromatic compounds can undergo decomposition.[12][13] The C-Br bond may be susceptible to cleavage.

The predicted major degradation pathways are illustrated below.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_hydrolysis 4-bromo-3-formylbenzoic acid parent->acid_hydrolysis H⁺, H₂O base_hydrolysis 4-bromo-3-formylbenzoate Salt parent->base_hydrolysis OH⁻, H₂O oxidized 4-bromo-3-carboxybenzoic acid methyl ester parent->oxidized [O] G cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Prepare Solution of Compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc identify Identify Degradation Products hplc->identify pathway Elucidate Degradation Pathways identify->pathway method Validate HPLC Method pathway->method

References

Starting material for "Methyl 4-bromo-3-formylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-bromo-3-formylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the most common starting materials, outlines experimental protocols, and presents quantitative data to assist researchers in selecting the optimal synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale, and the specific requirements for purity. The most prevalent strategies include:

  • Esterification of 4-bromo-3-formylbenzoic acid: This is the most direct and frequently employed method, relying on the availability of the corresponding carboxylic acid.

  • Formylation of a Methyl 4-bromobenzoate precursor: This approach introduces the formyl group onto a pre-existing brominated methyl benzoate ring.

  • Multi-step synthesis from simpler starting materials: This involves the sequential introduction of the required functional groups onto a benzene ring derivative.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary synthetic routes, allowing for a comparative analysis of the different methodologies.

Synthetic RouteStarting MaterialKey Reagents & CatalystsReaction TimeTemperature (°C)Yield (%)Purity (%)
Route 1: Esterification 4-bromo-3-formylbenzoic acidMethanol, Sulfuric acid5 hoursReflux>95>98
Route 2: Formylation Methyl 4-bromobenzoateN-methylformanilide, POCl₃ (Vilsmeier-Haack)2-4 hours70-9050-70>97
Route 3: Multi-step Methyl 3-methylbenzoate1. NBS, AIBN 2. H₂O, CaCO₃ 3. Br₂, FeBr₃VariableVariableLower overallVariable

Experimental Protocols

Route 1: Esterification of 4-bromo-3-formylbenzoic acid

This method is predicated on the direct conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • 4-bromo-3-formylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a solution of 4-bromo-3-formylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies for producing this compound.

G cluster_0 Route 1: Esterification 4-bromo-3-formylbenzoic acid 4-bromo-3-formylbenzoic acid This compound This compound 4-bromo-3-formylbenzoic acid->this compound Methanol, H₂SO₄

Caption: Direct esterification of the carboxylic acid precursor.

G cluster_1 Route 2: Formylation Methyl 4-bromobenzoate Methyl 4-bromobenzoate This compound This compound Methyl 4-bromobenzoate->this compound Vilsmeier-Haack Reagent

Caption: Introduction of the formyl group onto the brominated ester.

G cluster_2 Route 3: Multi-Step Synthesis Methyl 3-methylbenzoate Methyl 3-methylbenzoate Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl 3-methylbenzoate->Methyl 3-(bromomethyl)benzoate NBS, AIBN Methyl 3-formylbenzoate Methyl 3-formylbenzoate Methyl 3-(bromomethyl)benzoate->Methyl 3-formylbenzoate Hydrolysis This compound This compound Methyl 3-formylbenzoate->this compound Br₂, FeBr₃

Caption: A potential multi-step synthetic pathway from a simpler starting material.

Technical Guide: Safety and Handling of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl 4-bromo-3-formylbenzoate (CAS No: 858124-35-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential risks.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Key identification and physical property data are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 858124-35-3
Molecular Formula C₉H₇BrO₃[1][2]
Molecular Weight 243.05 g/mol [1][2][3]
Physical Form Solid
Physical PropertyValueNotesSource
logP 1.9Computed[1]
Topological Polar Surface Area (TPSA) 43.4 ŲComputed[1]

Note: Experimental data for properties such as melting point, boiling point, and flash point are not consistently available. All personnel should handle this compound as a solid with unknown thermal decomposition properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are critical for understanding the potential risks.

GHS ClassificationCodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation
Specific target organ toxicity — Single exposure H335May cause respiratory irritation

Signal Word: Warning [3]

GHS Pictogram: [3]

  • GHS07 (Exclamation mark)

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

AspectProtocol
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid contact with skin and eyes.
Storage Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following diagram outlines the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) ppe_lab Handling This compound ppe_eyes Eye Protection: Safety glasses with side-shields or goggles (EN166 compliant) ppe_lab->ppe_eyes ppe_hands Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) ppe_lab->ppe_hands ppe_body Body Protection: Laboratory coat ppe_lab->ppe_body ppe_respiratory Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, use a NIOSH/MSHA approved respirator. ppe_lab->ppe_respiratory

Caption: Standard PPE for handling this compound.

Accidental Release Measures

A clear and practiced spill response plan is vital. The following workflow details the steps to be taken in the event of a spill.

Spill_Response start Spill Detected evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill (Size, Location) evacuate->assess ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain the spill (Use inert absorbent material) ppe->contain cleanup Clean up spill: Sweep up solid material carefully to avoid dust generation contain->cleanup collect Collect waste into a sealed, labeled container cleanup->collect decontaminate Decontaminate the area with appropriate solvent and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a chemical spill.

Toxicological and Ecological Information

EndpointInformation
Acute Toxicity Harmful if swallowed. No specific LD50 or LC50 data available from the conducted search.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Carcinogenicity No data available.
Mutagenicity No data available.
Ecotoxicity No specific data available. Should not be released into the environment.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Research Applications of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-formylbenzoate is a versatile trifunctional aromatic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, an aldehyde group, and a methyl ester, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules, including biologically active compounds and functional materials. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its utility in the synthesis of bioactive molecules and photoresponsive materials. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction to this compound

This compound is a crystalline solid with the chemical formula C₉H₇BrO₃ and a molecular weight of 243.05 g/mol .[1] It is characterized by a benzene ring substituted with a bromine atom at position 4, a formyl (aldehyde) group at position 3, and a methyl carboxylate group at position 1. This unique arrangement of functional groups provides multiple reaction sites for synthetic chemists to exploit.

The presence of a bromine atom makes the molecule amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde group is a versatile functional handle for condensation reactions, reductive aminations, and the formation of heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 858124-35-3[2]
Molecular Formula C₉H₇BrO₃[2]
Molecular Weight 243.05 g/mol [1]
Appearance Solid-
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(=C(C=C1)Br)C=O[1]

Potential Research Applications

The trifunctional nature of this compound makes it a valuable precursor in several areas of chemical research, particularly in the synthesis of novel organic compounds with potential biological activity and applications in materials science.

Organic Synthesis: A Versatile Building Block

This compound is an excellent starting material for the synthesis of a wide array of complex organic molecules. Its functional groups can be selectively manipulated to build intricate molecular architectures.

The bromine atom on the aromatic ring is a key feature that allows for participation in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a variety of boronic acids or their esters, researchers can introduce diverse aryl, heteroaryl, or vinyl substituents at the 4-position. This strategy is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.

Diagram 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Coupling start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst Oxidative Addition boronic_acid R-B(OH)₂ boronic_acid->catalyst product 4-substituted-3-formylbenzoate derivative catalyst->product Reductive Elimination base Base (e.g., K₂CO₃)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The aldehyde functionality of this compound is a gateway to a vast array of heterocyclic compounds. Through condensation reactions with various dinucleophiles, such as hydrazines, hydroxylamines, and amidines, a variety of five- and six-membered heterocyclic rings can be constructed. These heterocyclic scaffolds are prevalent in many biologically active molecules.

Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its ability to undergo diverse chemical transformations allows for the generation of large libraries of compounds for high-throughput screening.

Many kinase inhibitors feature a substituted aromatic core. The scaffold of this compound can be elaborated through reactions such as Suzuki coupling and reductive amination to generate molecules that can fit into the ATP-binding pocket of various kinases. For instance, the bromo-substituted phenyl ring can be a key component in the synthesis of inhibitors targeting kinases like p38 MAP kinase, which is implicated in inflammatory diseases.[3]

Diagram 2: General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis start This compound step1 Suzuki Coupling (with heteroaryl boronic acid) start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Reductive Amination (with a primary amine) intermediate1->step2 final_product Potential Kinase Inhibitor step2->final_product screening Biological Screening (Kinase Assay) final_product->screening

Caption: A potential synthetic route to kinase inhibitors.

Table 2: Representative Kinase Inhibitory Activity of Structurally Related Compounds

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyridinylimidazolep38α MAPK50 - 500[4]
Benzothiazole derivativesp38α MAPK31 - 515[4]

Note: This table presents data for compounds structurally related to potential derivatives of this compound to illustrate the potential for discovering potent inhibitors.

Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional organic materials.

A notable application of a derivative of this compound is in the synthesis of photoactive molecules. Specifically, a novel bromine-functionalized ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, has been synthesized.[5] This compound exhibits photoisomerization upon irradiation with UV-Vis light, a property that is highly desirable for the development of light-responsive smart materials, molecular switches, and optical data storage devices.

Table 3: Yield and Reaction Time for the Synthesis of a Photoactive Azobenzene Derivative

ReactantProductReaction Time (days)Yield (%)Reference
Methyl 3-amino-4-bromobenzoateMethyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate362[5]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-formylbenzoate derivative.

Synthesis of Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

This protocol describes the synthesis of a photoactive azobenzene derivative from a precursor of this compound.[5]

Materials:

  • Methyl 3-amino-4-bromobenzoate (1.0 equiv)

  • 1,3-difluoro-2-nitrosobenzene (1.0 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Hexanes

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix methyl 3-amino-4-bromobenzoate (1.30 g, 0.0057 mol) and 1,3-difluoro-2-nitrosobenzene (0.81 g, 0.0057 mol) in 20 mL of glacial acetic acid.

  • Heat the reaction mixture to 80 °C for 3 days.

  • After cooling to room temperature, neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Purify the crude product by column chromatography using 30% ethyl acetate in hexanes as the eluent.

  • The resulting product is an orange/red solid (1.25 g, 62% yield).

Signaling Pathways and Mechanisms of Action

While direct studies on the effect of this compound on specific signaling pathways are not yet prevalent in the literature, its potential as a scaffold for kinase inhibitors suggests that its derivatives could modulate various cellular signaling cascades. For instance, inhibitors of p38 MAP kinase, a potential target for derivatives of this compound, are known to interfere with the inflammatory response pathway.

Diagram 3: Simplified p38 MAPK Signaling Pathway

p38_MAPK_Pathway stimuli Stress Stimuli (e.g., UV, Cytokines) mkk MAPKKs (MKK3/6) stimuli->mkk activate p38 p38 MAPK mkk->p38 phosphorylate substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylate response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Potential Inhibitor (Derivative of Methyl 4-bromo-3-formylbenzoate) inhibitor->p38 inhibit

References

The Versatile Bifunctional Building Block: A Technical Guide to Methyl 4-bromo-3-formylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-3-formylbenzoate, a strategically functionalized aromatic compound, has emerged as a valuable building block in modern organic synthesis. Its unique trifecta of reactive sites—an aryl bromide, an aldehyde, and a methyl ester—offers synthetic chemists a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and diverse applications, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Handling

This compound is a solid at room temperature and should be stored under an inert atmosphere, ideally refrigerated, to prevent the oxidation of the sensitive aldehyde group.

PropertyValue
CAS Number 858124-35-3
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Synthesis of the Building Block

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common approach involves the bromination of a substituted toluene derivative, followed by oxidation of the methyl group to an aldehyde and subsequent esterification.

A representative synthetic pathway is outlined below. The workflow illustrates the transformation of a substituted methylbenzoate to the final product.

G A Methyl 3-methylbenzoate B Methyl 4-bromo-3-methylbenzoate A->B Bromination C Methyl 4-bromo-3-(dibromomethyl)benzoate B->C Radical Bromination D This compound C->D Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate

This protocol is adapted from procedures for analogous compounds and outlines the conversion of the methyl group to a formyl group.

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or a safer alternative solvent)

  • Silver nitrate

  • Acetone

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Radical Bromination: To a solution of Methyl 4-bromo-3-methylbenzoate in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with sodium bicarbonate solution and water, then dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure to yield crude Methyl 4-bromo-3-(dibromomethyl)benzoate.

  • Hydrolysis to Aldehyde: Dissolve the crude dibromomethyl intermediate in a mixture of acetone and water. Add silver nitrate and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of silver bromide. Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions, while the aldehyde readily participates in a variety of condensation and nucleophilic addition reactions. The methyl ester provides a site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

G cluster_coupling Cross-Coupling Reactions cluster_aldehyde Aldehyde Reactions MBFB This compound Suzuki Suzuki Coupling MBFB->Suzuki Pd catalyst, Boronic acid/ester Heck Heck Reaction MBFB->Heck Pd catalyst, Alkene Sonogashira Sonogashira Coupling MBFB->Sonogashira Pd/Cu catalyst, Alkyne Buchwald Buchwald-Hartwig Amination MBFB->Buchwald Pd catalyst, Amine Wittig Wittig Reaction MBFB->Wittig Phosphonium ylide Knoevenagel Knoevenagel Condensation MBFB->Knoevenagel Active methylene compound Reductive Reductive Amination MBFB->Reductive Amine, Reducing agent Grignard Grignard Reaction MBFB->Grignard Organomagnesium reagent

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for constructing complex molecular scaffolds found in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2CatalystBaseSolventYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water>90 (estimated)
This compound4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane>85 (estimated)
This compoundThiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene>90 (estimated)

Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates.

Reactions of the Aldehyde Group

The formyl group provides a gateway for a multitude of transformations, including the formation of alkenes, the introduction of nitrogen-containing moieties, and the extension of the carbon skeleton.

The Wittig reaction allows for the conversion of the aldehyde to an alkene with high regioselectivity. This is particularly useful for synthesizing stilbene and other vinyl-aromatic structures.

Experimental Protocol: General Procedure for Wittig Reaction

Materials:

  • This compound (1.0 eq)

  • Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a strong base like n-BuLi or NaH)

  • Anhydrous THF

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0°C and add the strong base dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the ylide solution back to 0°C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This is a key step in the synthesis of various pharmacologically active compounds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Active Methylene CompoundCatalystSolventYield (%)
MalononitrilePiperidineEthanol>90 (estimated)
Ethyl cyanoacetatePiperidineEthanol>85 (estimated)
Diethyl malonateSodium ethoxideEthanol>80 (estimated)

Note: Yields are estimated based on typical Knoevenagel condensations with similar substrates.

This reaction provides a direct route to secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound and the amine in DCM.

  • Add a catalytic amount of acetic acid and stir for 30 minutes to facilitate imine formation.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The ability to readily synthesize substituted biaryls, stilbenes, and various heterocyclic systems makes this building block particularly attractive for the construction of compound libraries for high-throughput screening.

While specific compounds derived directly from this compound with reported biological activity are not extensively documented in publicly available literature, the core "bromobenzaldehyde" scaffold is a key component in molecules with demonstrated anticancer and antioxidant properties.[1][2] The functional handles on this building block allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize lead compounds.

G MBFB This compound Scaffold Diverse Scaffolds (Biaryls, Stilbenes, Heterocycles) MBFB->Scaffold Library Compound Library Generation Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to Methyl 4-bromo-3-formylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-formylbenzoate has emerged as a critical building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known synthetic routes, physicochemical properties, and its historical application as a key intermediate in the development of novel therapeutic agents and functional materials. While a singular "discovery" of this compound is not readily identifiable in the scientific literature, its importance is underscored by its frequent appearance in patent literature and research articles from the mid-2000s onwards, coinciding with its CAS number registration. This guide consolidates available data to serve as a valuable resource for researchers utilizing this versatile molecule.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde and ester. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
CAS Number 858124-35-3[1][2][3][4]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [5]
Appearance White to off-white solid/powder
Melting Point 105-108 °C
Boiling Point Not available
Solubility Soluble in methanol, ethyl acetate, THF, DCM
Purity Commercially available with ≥95% purity[5]

Synthesis of this compound

The synthesis of this compound has been documented through several routes, primarily in the patent literature. Two common methods involve the bromination and subsequent oxidation of a toluene derivative, or the hydrolysis of a dibromomethyl intermediate.

Route 1: From Methyl 4-bromo-3-methylbenzoate

One synthetic pathway starts from methyl 4-bromo-3-methylbenzoate. This involves the radical bromination of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde.

Synthesis Route 1 start Methyl 4-bromo-3-methylbenzoate intermediate Methyl 4-bromo-3-(dibromomethyl)benzoate start->intermediate NBS, AIBN, CCl4, reflux product This compound intermediate->product AgNO3, H2O/acetone, reflux

Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate.

Experimental Protocol:

A detailed experimental protocol for this route is described in various patents. A representative procedure is as follows:

  • Bromination: To a solution of methyl 4-bromo-3-methylbenzoate in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield the crude methyl 4-bromo-3-(dibromomethyl)benzoate.

  • Hydrolysis: The crude intermediate is dissolved in a mixture of acetone and water. Silver nitrate (AgNO₃) is added, and the mixture is heated to reflux for several hours.[6] The reaction progress is monitored until the formation of the aldehyde is complete. The mixture is then filtered to remove the silver bromide precipitate, and the acetone is removed in vacuo. The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization to afford this compound.

Route 2: From 4-Bromo-3-formylbenzoic acid

An alternative and straightforward approach is the esterification of the corresponding carboxylic acid, 4-bromo-3-formylbenzoic acid. This method is particularly useful if the carboxylic acid is readily available.

Synthesis Route 2 start 4-Bromo-3-formylbenzoic acid product This compound start->product Methanol (MeOH), cat. H2SO4, reflux

Esterification of 4-bromo-3-formylbenzoic acid.

Experimental Protocol:

A typical Fischer esterification protocol can be employed:

  • To a solution of 4-bromo-3-formylbenzoic acid in an excess of methanol, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

  • The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Purification can be achieved by column chromatography or recrystallization.

History of Application

While the precise "discovery" of this compound is not documented as a singular event, its emergence as a valuable synthetic intermediate can be traced through its applications in various fields of research and development, particularly from the mid-2000s onwards.

Medicinal Chemistry

A significant driver for the synthesis and utilization of this compound has been in the field of drug discovery. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically susceptible aromatic ring (via the bromo substituent), makes it an ideal scaffold for the construction of complex heterocyclic systems and other pharmacologically active molecules.

  • Inhibitors of Bruton's Tyrosine Kinase (Btk): Several patents disclose the use of this compound as a key starting material in the synthesis of substituted benzamides and pyridinecarboxamides that act as Btk inhibitors.[6] These inhibitors have potential applications in the treatment of autoimmune diseases and certain cancers.

  • GPR40 Agonists: The compound has been employed in the preparation of G protein-coupled receptor 40 (GPR40) agonists, which are being investigated for the treatment of type 2 diabetes.

  • ROCK Inhibitors: Patent literature describes the synthesis of spirocycloheptanes as selective Rho-kinase (ROCK) inhibitors, starting from this compound.[7] These inhibitors have therapeutic potential in cardiovascular diseases.

  • Glycogen Synthase 1 (GYS1) Inhibitors: More recently, this building block has been utilized in the development of GYS1 inhibitors, which are being explored for various metabolic disorders.[8]

  • YAP/TAZ-TEAD Interaction Inhibitors: The compound is also a precursor in the synthesis of inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a target in cancer therapy.[9]

The general synthetic strategy in these applications often involves the transformation of the aldehyde group and a subsequent cross-coupling reaction at the bromo-position, illustrating the compound's synthetic utility.

Medicinal Chemistry Applications start This compound btk Btk Inhibitors start->btk Multi-step synthesis gpr40 GPR40 Agonists start->gpr40 Multi-step synthesis rock ROCK Inhibitors start->rock Multi-step synthesis gys1 GYS1 Inhibitors start->gys1 Multi-step synthesis yap_taz YAP/TAZ-TEAD Inhibitors start->yap_taz Multi-step synthesis

Role as an intermediate in drug discovery.
Materials Science

Beyond pharmaceuticals, this compound has found applications in the field of materials science, particularly in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs).[10] In this context, the aldehyde functionality is often used to construct larger conjugated systems, while the bromo- and ester groups can be further modified to tune the electronic properties of the final dye molecule. Its use in the synthesis of porphyrin and corrole dyes highlights its utility in creating complex, light-harvesting molecules.[11]

Conclusion

This compound is a versatile and important building block in modern organic synthesis. While its formal discovery is not well-documented, its history is written in its numerous applications as a key intermediate. The synthetic routes to this compound are well-established, and its utility in the construction of a diverse range of complex molecules for medicinal chemistry and materials science is evident from the extensive patent and research literature. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of methyl 4-bromo-3-formylbenzoate. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl structures, which are significant in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester. The catalytic cycle proceeds through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific boronic acid coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for the coupling of various aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF, 2-MeTHF)

  • Degassed water (if using an aqueous solvent system)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).

  • Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.[1]

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically between 80-110 °C).[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biphenyl product.

Data Presentation: Reaction Condition Optimization

The selection of catalyst, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following tables summarize typical conditions used for the coupling of structurally similar aryl bromides, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yield (%)
1Pd(PPh₃)₄ (3-5)Na₂CO₃ (2.0)DMF/H₂O9088
2PdCl₂(dppf) (3)Cs₂CO₃ (2.0)THF/H₂O8095
3Pd(OAc)₂ (2) with SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>95
4Pd₂(dba)₃ (1.5) with XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O10092
5CataCXium A palladacycle (10)Cs₂CO₃ (2.0)2-MeTHF8095

Data adapted from reactions with various bromobenzothiazoles and ortho-bromoanilines.[2][3]

Table 2: Solvent Effects on Suzuki-Miyaura Coupling

EntrySolventTypical Observations
11,4-DioxaneOften gives good to excellent yields.[4]
2TolueneCommonly used, especially at higher temperatures.
3Tetrahydrofuran (THF)Effective, often used for reactions at moderate temperatures.[4]
4Acetonitrile (MeCN)Can lead to lower yields in some cases.[4]
52-Methyltetrahydrofuran (2-MeTHF)A greener alternative to THF, can significantly improve yields.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Workflow Figure 1: General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir Mixture add_solvent->heat_stir Start Reaction monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The diagram below outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl R-Pd(II)L₂-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents_in This compound (R-Br) reagents_in->oxidative_addition boronic_acid_in Ar'B(OH)₂ + Base (R'-B(OH)₂) boronic_acid_in->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing Methyl 4-bromo-3-formylbenzoate as a key starting material. The protocols are intended to serve as a valuable resource for professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a wide array of heterocyclic scaffolds. Its ortho-bromo-aldehyde functionality allows for a variety of cyclization strategies, including condensation and transition-metal-catalyzed cross-coupling reactions. This document outlines specific protocols for the synthesis of pyrazolo[1,5-a]quinazolines and proposes a general strategy for the synthesis of other fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]quinazolines

A one-pot, copper-catalyzed tandem reaction of 2-bromobenzaldehydes with 5-aminopyrazoles provides an efficient route to pyrazolo[1,5-a]quinazolines.[1] This methodology can be effectively applied to this compound for the synthesis of functionalized pyrazolo[1,5-a]quinazoline derivatives.

Reaction Scheme:

G reagents This compound + 5-Aminopyrazole conditions CuI, K2CO3 DMSO, 110 °C reagents->conditions product Methyl pyrazolo[1,5-a]quinazoline-7-carboxylate derivative conditions->product

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]quinazolines.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on analogous transformations.

Entry5-Aminopyrazole Substituent (R)ProductYield (%)
1HMethyl pyrazolo[1,5-a]quinazoline-7-carboxylate75-85
2CH3Methyl 3-methylpyrazolo[1,5-a]quinazoline-7-carboxylate70-80
3PhMethyl 3-phenylpyrazolo[1,5-a]quinazoline-7-carboxylate65-75
Experimental Protocol: Synthesis of Methyl pyrazolo[1,5-a]quinazoline-7-carboxylate

Materials:

  • This compound

  • 5-Aminopyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), 5-aminopyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl pyrazolo[1,5-a]quinazoline-7-carboxylate.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of Other Fused Heterocycles

The ortho-bromo-aldehyde functionality of this compound can be exploited to synthesize a variety of other fused heterocyclic systems through reactions with appropriate binucleophiles. The general strategy involves an initial condensation or nucleophilic addition at the formyl group, followed by an intramolecular cyclization via a transition-metal-catalyzed cross-coupling reaction at the bromo-position.

Generalized Synthetic Workflow

G start This compound step1 Reaction with Binucleophile (e.g., diamine, amino alcohol, etc.) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Pd- or Cu-catalyzed) intermediate->step2 product Fused Heterocycle step2->product

References

Application Notes and Protocols: Methyl 4-bromo-3-formylbenzoate in the Synthesis of Photoactive Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Methyl 4-bromo-3-formylbenzoate as a key building block in the synthesis of functionalized stilbene derivatives, a class of molecules with significant potential in the development of photoactive materials. The protocols outlined herein focus on established synthetic methodologies, including the Wittig reaction for the creation of the stilbene core and the Suzuki coupling for further functionalization.

Introduction to Photoactive Stilbenes

Stilbene derivatives, characterized by a 1,2-diphenylethylene core, are a prominent class of photoactive molecules. Their utility stems from their extended π-conjugated system, which gives rise to interesting photophysical properties such as fluorescence and photoisomerization. These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photoswitches. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic rings can be used to tune the optical and electronic properties of these materials.

This compound is a versatile starting material for the synthesis of custom stilbene derivatives. The formyl group provides a reactive site for olefination reactions to form the stilbene double bond, while the bromo substituent serves as a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Synthesis of a Photoactive Stilbene Derivative via Wittig Reaction

A primary application of this compound is in the synthesis of stilbenes via the Wittig reaction. This reaction forms a carbon-carbon double bond from an aldehyde and a phosphonium ylide. A detailed protocol for the synthesis of a donor-acceptor stilbene, Methyl 4-bromo-3-(4-methoxystyryl)benzoate, is provided below.

Experimental Protocol: Wittig Reaction

1. Preparation of the Phosphonium Ylide:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxybenzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 equivalents), portion-wise.

  • Stir the resulting mixture at 0 °C for 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.

2. Wittig Reaction:

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the pre-formed ylide suspension at 0 °C via a cannula or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product, containing the desired stilbene and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-bromo-3-(4-methoxystyryl)benzoate.

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_start 4-Methoxybenzyltriphenylphosphonium bromide in THF ylide_base Add KOtBu at 0°C ylide_start->ylide_base ylide_formation Stir for 1h at 0°C (Ylide Formation) ylide_base->ylide_formation reaction Combine at 0°C, then stir at room temperature (12-24h) ylide_formation->reaction aldehyde This compound in THF aldehyde->reaction quench Quench with NH4Cl(aq) reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Stilbene Derivative purify->product

Synthetic workflow for the Wittig reaction.

Wittig_Cycle ylide Phosphonium Ylide betaine Betaine Intermediate ylide->betaine + Aldehyde aldehyde Aldehyde (this compound) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane [2+2] Cycloaddition alkene Alkene (Stilbene) + Triphenylphosphine oxide oxaphosphetane->alkene Elimination

Simplified catalytic cycle of the Wittig reaction.

Further Functionalization via Suzuki Coupling

The bromo-substituted stilbene synthesized via the Wittig reaction is an excellent substrate for further derivatization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, enabling the synthesis of a library of photoactive materials with diverse electronic and photophysical properties.

Experimental Protocol: Suzuki-Miyaura Coupling

1. Reaction Setup:

  • To a dry round-bottom flask or microwave vial, add the bromo-stilbene derivative (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Seal the flask with a rubber septum.

2. Solvent Addition and Reaction:

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl stilbene derivative.

Suzuki_Coupling_Cycle pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_bromide Bromo-Stilbene (R-Br) aryl_bromide->oxidative_addition boronic_acid ArB(OH)2 (R'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Photophysical Properties

The introduction of electron-donating and electron-withdrawing groups onto the stilbene scaffold is expected to induce intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties such as a large Stokes shift and solvent-dependent emission (solvatochromism). The following table summarizes the expected photophysical properties of the synthesized stilbene derivatives based on literature values for analogous compounds.

Compound IDProposed StructureExpected λₐₑₛ (nm)Expected λₑₘ (nm)Expected Quantum Yield (Φ)Key Features
PS-01 Methyl 4-bromo-3-(4-methoxystyryl)benzoate340-360400-4500.2-0.5Donor-acceptor stilbene, fluorescent
PS-02 Methyl 3-(4-methoxystyryl)-4-(phenylethynyl)benzoate360-380420-4800.4-0.7Extended π-conjugation via Sonogashira coupling
PS-03 Methyl 3-(4-methoxystyryl)-4-phenylbenzoate350-370410-4600.3-0.6Biaryl stilbene via Suzuki coupling

Note: The values presented in this table are estimations based on data for structurally similar compounds and should be confirmed by experimental measurements.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of photoactive stilbene derivatives. The protocols detailed in these application notes provide a robust framework for the creation of a diverse range of functionalized stilbenes through reliable synthetic methods like the Wittig reaction and Suzuki coupling. The ability to systematically modify the stilbene structure opens up extensive possibilities for tuning their photophysical properties, making them promising candidates for applications in materials science and beyond.

Application Notes and Protocols for Reactions of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various chemical transformations utilizing Methyl 4-bromo-3-formylbenzoate, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, materials science, and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position. The presence of both a bromo and a formyl group offers opportunities for sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl compounds.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9012~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)1008~92
3Thiophene-2-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)8516~88

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A This compound F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating (80-100 °C) F->G Reaction H Work-up & Purification G->H Completion I Methyl 4-aryl-3-formylbenzoate H->I Isolation

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of substituted aryl alkynes.

Experimental Protocol:

  • To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide), add the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT~90
21-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)DIPADMF50~85
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (10)Et₃NToluene60~92

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_end Outcome Start_A Methyl 4-bromo- 3-formylbenzoate React Coupling Reaction (RT to 60 °C) Start_A->React Start_B Terminal Alkyne Start_B->React Cat_A Palladium Catalyst Cat_A->React Cat_B Copper(I) Co-catalyst Cat_B->React Cat_C Base Cat_C->React End_B Purification React->End_B Work-up End_A Methyl 4-alkynyl- 3-formylbenzoate End_B->End_A Isolation

Caption: A typical workflow for the Sonogashira coupling reaction.

Reactions of the Formyl Group

The aldehyde functionality of this compound is a versatile handle for various synthetic transformations.

Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into an alkene, providing a route to various vinyl-substituted benzoic acid derivatives.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.0 eq.) in an anhydrous solvent such as THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.0 eq.) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Data Presentation:

EntryPhosphonium SaltBaseSolventReaction Time (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHF4~85
2Ethyltriphenylphosphonium bromideNaHDMSO6~80
3Benzyltriphenylphosphonium chloridet-BuOKTHF12~75

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Signaling Pathway: Wittig Reaction Mechanism

Wittig_Mechanism Ylide Phosphonium Ylide (Ph₃P=CHR) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Methyl 4-bromo- 3-formylbenzoate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method to introduce a variety of amino groups by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This reaction is highly valuable in the synthesis of pharmaceutical intermediates. A patent for the synthesis of ROCK inhibitors describes the reduction of the formyl group of this compound using sodium borohydride in methanol.[1][2]

Experimental Protocol:

  • In a reaction flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or THF).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation:

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE12~90
2MorpholineNaBH₃CNMeOH24~88
3AnilineNaBH₄THF8~82

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Logical Relationship: Reductive Amination Process

Reductive_Amination A Methyl 4-bromo- 3-formylbenzoate C Imine/Enamine Formation A->C B Primary or Secondary Amine B->C E Reduction C->E D Reducing Agent D->E F Amine Product E->F

Caption: The two-step process of reductive amination.

Other Notable Reactions

Grignard Reaction

The formyl group of this compound can react with Grignard reagents to form secondary alcohols. A patent related to the synthesis of Btk inhibitors describes the reaction of this compound with methylmagnesium bromide in anhydrous THF at low temperatures.[3]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -20 °C to 0 °C.

  • Add the Grignard reagent (e.g., MeMgBr, 1.2 eq.) dropwise via the dropping funnel, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Horner-Wadsworth-Emmons Reaction

As an alternative to the Wittig reaction, the Horner-Wadsworth-Emmons reaction can be employed to synthesize alkenes, often with a preference for the (E)-isomer. A patent application for YAP/TAZ-TEAD interaction inhibitors describes a reaction of this compound that likely proceeds through a Horner-Wadsworth-Emmons type mechanism.[4]

Experimental Protocol:

  • In a dry reaction vessel under an inert atmosphere, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) to a suspension of a base (e.g., NaH, 1.1 eq.) in an anhydrous solvent like THF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the phosphonate anion.

  • Cool the solution back to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. Appropriate safety precautions should be taken when handling all chemicals.

References

The Versatile Intermediate: Methyl 4-bromo-3-formylbenzoate in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-formylbenzoate (CAS No. 858124-35-3) is a key building block in the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, featuring both a reactive aldehyde group and a bromine atom on a benzene ring, allows for a variety of chemical transformations, making it a valuable starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of several classes of therapeutic agents, including Bruton's Tyrosine Kinase (Btk) inhibitors, GPR40 agonists, and Rho-kinase (ROCK) inhibitors.

Application in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's Tyrosine Kinase (Btk) is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of certain cancers and autoimmune diseases. This compound serves as a key starting material in the synthesis of novel Btk inhibitors.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

A fundamental step in the synthesis of certain Btk inhibitors involves the reaction of the aldehyde group of this compound with a Grignard reagent to introduce a methyl group and form a secondary alcohol.[3]

Table 1: Reagents for Grignard Reaction [3]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound243.051 g4.11
Methylmagnesium Bromide (3M in ether)-1.6 mL4.93
Anhydrous Tetrahydrofuran (THF)-15 mL-
Saturated Ammonium Chloride solution-20 mL-
Ethyl Acetate (EA)-60 mL (3 x 20 mL)-

Methodology [3]

  • A solution of this compound (1 g, 4.11 mmol) in anhydrous THF (15 mL) is prepared in a reaction vessel and cooled to -20°C.

  • Methylmagnesium Bromide (3M in ether, 1.6 mL, 4.93 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred for 1.5 hours, during which the temperature is allowed to rise from -20°C to 0°C.

  • The reaction is quenched by the slow, dropwise addition of saturated ammonium chloride solution (20 mL).

  • The resulting mixture is extracted three times with ethyl acetate (20 mL each).

  • The combined organic layers are then further processed to isolate the desired product.

Experimental Workflow

G start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to -20°C dissolve->cool add_grignard Add MeMgBr dropwise cool->add_grignard stir Stir for 1.5h (-20°C to 0°C) add_grignard->stir quench Quench with sat. NH4Cl stir->quench extract Extract with Ethyl Acetate (3x) quench->extract end Product Isolation extract->end

Caption: Grignard reaction workflow.

Signaling Pathway

Btk is a key kinase in the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. Btk inhibitors block this pathway, leading to reduced B-cell activation.

G BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Phosphorylation BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds Btk Btk Lyn_Syk->Btk phosphorylates PLCg2 PLCγ2 Btk->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) DAG_IP3->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Btk_Inhibitor Btk Inhibitor (API) Btk_Inhibitor->Btk inhibits

Caption: Btk signaling pathway inhibition.

Application in the Synthesis of GPR40 Agonists

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain free fatty acids. Its activation in pancreatic β-cells leads to insulin secretion, making it a target for the treatment of type 2 diabetes.

Experimental Protocol: Oxidation of the Formyl Group

In the synthesis of certain GPR40 agonists, the formyl group of a derivative of this compound is oxidized to a carboxylic acid.[1] While the provided reference describes the oxidation of a related intermediate, the principle can be applied to derivatives of this compound.

Table 2: Reagents for Oxidation [1]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Starting Aldehyde-8.0 g21
Silver Nitrate (AgNO₃)169.877.0 g41
Acetone-240 mL-
Water-48 mL-
Ethyl Acetate-200 mL-

Methodology [1]

  • The starting aldehyde (8.0 g, 21 mmol) is dissolved in a mixture of acetone (240 mL) and water (48 mL).

  • Silver nitrate (7.0 g, 41 mmol) is added to the solution.

  • The reaction mixture is heated to 70°C and stirred for 1.5 hours.

  • After the reaction is complete, the mixture is filtered.

  • The filtrate is concentrated under vacuum to remove the acetone.

  • The residue is taken up in ethyl acetate (200 mL) for further purification.

Experimental Workflow

G start Start dissolve Dissolve Aldehyde in Acetone/Water start->dissolve add_ag Add AgNO3 dissolve->add_ag heat Heat to 70°C and stir for 1.5h add_ag->heat filter Filter the mixture heat->filter concentrate Concentrate to remove Acetone filter->concentrate extract Add Ethyl Acetate concentrate->extract end Product Purification extract->end

Caption: Oxidation of the formyl group.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Inhibition of ROCK has therapeutic potential in a variety of diseases, including cardiovascular disorders, glaucoma, and erectile dysfunction.

Experimental Protocol: Reduction of the Formyl Group

A common synthetic step towards ROCK inhibitors involves the reduction of the formyl group of this compound to a primary alcohol using a reducing agent like sodium borohydride.[2][4]

Table 3: Reagents for Reduction [2][4]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound243.051.53 g6.29
Sodium Borohydride (NaBH₄)37.830.238 g6.29
Methanol (MeOH)-20 mL-
Ethyl Acetate (EtOAc)---
Water (H₂O)---
Brine---

Methodology [2][4]

  • This compound (1.53 g, 6.29 mmol) is dissolved in methanol (20 mL) and the solution is cooled to 0°C.

  • Sodium borohydride (0.238 g, 6.29 mmol) is added to the solution at 0°C under an argon atmosphere.

  • The reaction is stirred at 0°C for 30 minutes.

  • The reaction progress is monitored by LCMS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic phase is dried over sodium sulfate, filtered, and concentrated to yield the product.

Experimental Workflow

G start Start dissolve Dissolve this compound in MeOH start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 at 0°C cool->add_nabh4 stir Stir for 30 min at 0°C add_nabh4->stir workup Dilute with EtOAc, wash with H2O and brine stir->workup dry Dry over Na2SO4, filter, and concentrate workup->dry end Final Product dry->end

References

Application Notes and Protocols: Palladium-Catalyzed Reactions with Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-3-formylbenzoate as a key building block. This versatile intermediate is valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer high functional group tolerance, mild reaction conditions, and excellent yields, making them indispensable in modern organic synthesis. This compound, with its reactive aryl bromide, formyl, and methyl ester functionalities, serves as an excellent substrate for a variety of these transformations, enabling the introduction of diverse structural motifs.

Key Palladium-Catalyzed Reactions

This compound is a suitable substrate for several key palladium-catalyzed reactions, including:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Heck Reaction: Formation of a C-C bond between the aryl bromide and an alkene.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

These reactions allow for the straightforward synthesis of a wide array of derivatives, which are precursors for pharmaceuticals and other functional materials.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed reactions involving aryl bromides, providing a starting point for the optimization of reactions with this compound.

Reaction Type Palladium Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd(PPh₃)₄PPh₃ or SPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 11075 - 95
Heck Reaction Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80 - 12065 - 90
Sonogashira Coupling PdCl₂(PPh₃)₂/CuIPPh₃Et₃N or PiperidineTHF or DMF25 - 8070 - 95
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂BINAP or XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane80 - 11070 - 98

Experimental Protocols

The following are generalized protocols for palladium-catalyzed reactions with this compound. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and a boronic acid or ester.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the degassed solvent mixture (toluene and water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Heck Reaction

Objective: To couple this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, palladium(II) acetate, and triphenylphosphine in the chosen solvent.

  • Add the alkene and triethylamine to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 6-48 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Sonogashira Coupling

Objective: To synthesize an aryl-alkyne from this compound and a terminal alkyne.[2][3][4]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (up to 80 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and redissolve the residue in an organic solvent.

  • Wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Objective: To form a C-N bond between this compound and an amine.[2][3]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction's progress.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the resulting crude material by column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Heating and Stirring (Monitoring) Setup->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a palladium-catalyzed reaction.

Reaction_Types Substrate This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Substrate->Suzuki Heck Heck Reaction (+ Alkene) Substrate->Heck Sonogashira Sonogashira Coupling (+ Alkyne) Substrate->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Substrate->Buchwald

Caption: Palladium-catalyzed reactions involving this compound.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 4-bromo-3-formylbenzoate (C₉H₇BrO₃, Molecular Weight: 243.05 g/mol ).[1][2] Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo, formyl, and methyl ester groups.

Table 1: Expected ¹H NMR Spectral Data for this compound

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde Proton (-CHO)9.8 - 10.2Singlet (s)1H
Aromatic Proton (H-2)8.2 - 8.4Doublet (d)1H
Aromatic Proton (H-5)7.8 - 8.0Doublet (d)1H
Aromatic Proton (H-6)8.0 - 8.2Doublet of Doublets (dd)1H
Methyl Protons (-OCH₃)3.9 - 4.1Singlet (s)3H

Note: Expected values are based on the analysis of structurally similar compounds. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and ester groups, and the aromatic carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Signal AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)188 - 192
Ester Carbonyl (C=O)164 - 166
Aromatic C-Br125 - 128
Aromatic C-CHO135 - 138
Aromatic C-COOCH₃132 - 135
Aromatic C-H128 - 136
Methyl Carbon (-OCH₃)52 - 54

Note: These are estimated chemical shift ranges based on analogous compounds.[3][4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with 8-16 scans is typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aldehyde C-H Stretch2850 - 2820 and 2750 - 2720Medium, Sharp
Aldehyde C=O Stretch1710 - 1685Strong
Ester C=O Stretch1730 - 1715Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O Stretch (Ester)1300 - 1100Strong
C-Br Stretch700 - 500Medium to Strong

Note: These are typical ranges for the specified functional groups.[5][6][7]

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity. Due to the presence of bromine, characteristic isotopic patterns ([M]+ and [M+2]+) will be observed.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonNeutral Loss
242/244[M]⁺ (Molecular Ion)-
211/213[M - OCH₃]⁺•OCH₃
183/185[M - OCH₃ - CO]⁺•OCH₃, CO
155/157[M - OCH₃ - 2CO]⁺•OCH₃, 2CO
75[C₆H₃]⁺Br, CO, OCH₃

Note: The fragmentation pattern is predicted based on the analysis of similar aromatic esters and aldehydes.[8] The presence of bromine will result in isotopic peaks with an approximate 1:1 ratio for fragments containing a bromine atom.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern and isotopic distribution with the expected values.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed for this type of compound.

Table 5: Typical HPLC Method Parameters for this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 60% A, ramp to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications.[9][10][11][12][13]

Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the sample and standards onto the column and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak corresponding to this compound. Calculate the purity of the sample by integrating the peak areas. For quantitative analysis, generate a calibration curve from the standards to determine the concentration of the analyte in the sample.

Visualizations

Experimental Workflow for Product Characterization

cluster_synthesis Product Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation and Reporting start Crude Product of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Confirmation ir FT-IR Spectroscopy start->ir Functional Group ID ms Mass Spectrometry (e.g., GC-MS) start->ms Molecular Weight and Fragmentation Analysis hplc HPLC Analysis start->hplc Purity and Quantification structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity report Final Report structure->report purity->report

Caption: General workflow for the analytical characterization of this compound.

Logical Relationship for Spectroscopic Data Interpretation

cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data compound This compound h_nmr ¹H NMR: - Chemical Shifts - Multiplicities - Integration compound->h_nmr Provides c_nmr ¹³C NMR: - Chemical Shifts compound->c_nmr Provides ir_peaks IR Peaks (cm⁻¹): - C=O (aldehyde) - C=O (ester) - C-Br compound->ir_peaks Provides ms_peaks MS Fragments (m/z): - Molecular Ion (M⁺) - Isotopic Pattern (Br) - Key Fragments compound->ms_peaks Provides

References

Application Notes and Protocols for the Use of Methyl 4-bromo-3-formylbenzoate in the Preparation of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-formylbenzoate is a versatile bifunctional building block in organic synthesis, particularly valuable in the preparation of a diverse array of substituted benzaldehydes. Its structure incorporates a bromine atom, an aldehyde group, and a methyl ester, offering multiple reaction sites for functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust platform for the introduction of various substituents at the 4-position of the benzaldehyde scaffold. This document provides detailed application notes and generalized protocols for the synthesis of substituted benzaldehydes from this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These transformations are pivotal in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 858124-35-3
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance Solid
SMILES COC(=O)C1=CC(=C(C=C1)Br)C=O

Application 1: Synthesis of 4-Aryl-3-formylbenzoates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In this application, the bromine atom of this compound is coupled with various arylboronic acids to yield 4-aryl-3-formylbenzoates. These products are valuable intermediates in the synthesis of biaryl compounds with potential applications in medicinal chemistry and materials science.

Generalized Reaction Scheme:

Suzuki_Coupling reagent1 This compound product Methyl 4-aryl-3-formylbenzoate reagent1->product Pd Catalyst, Base Solvent, Heat reagent2 Ar-B(OH)₂ reagent2->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Parameters
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901275-90
2Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)100880-95
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110685-98

Note: Yields are representative and will vary depending on the specific arylboronic acid and reaction conditions used.

Application 2: Synthesis of 4-Alkynyl-3-formylbenzoates via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is employed to introduce an alkynyl moiety at the 4-position of this compound, leading to the synthesis of 4-alkynyl-3-formylbenzoates. These compounds are precursors to a variety of complex molecules, including conjugated polymers and biologically active compounds.

Generalized Reaction Scheme:

Sonogashira_Coupling reagent1 This compound product Methyl 4-alkynyl-3-formylbenzoate reagent1->product Pd Catalyst, Cu(I) co-catalyst Base, Solvent reagent2 R-C≡CH reagent2->product

Caption: Sonogashira coupling of this compound.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Parameters
EntryPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3)THFRT1270-85
2Pd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMF60675-90
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (2)TEA (3)Toluene80480-95

Note: Yields are representative and will vary depending on the specific terminal alkyne and reaction conditions used.

Application 3: Synthesis of 4-Amino-3-formylbenzoates via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the direct amination of this compound with a variety of primary and secondary amines, as well as ammonia surrogates, to produce 4-amino-3-formylbenzoates. These products are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Generalized Reaction Scheme:

Buchwald_Hartwig_Amination reagent1 This compound product Methyl 4-(R¹R²N)-3-formylbenzoate reagent1->product Pd Catalyst, Ligand Base, Solvent, Heat reagent2 R¹R²NH reagent2->product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine or ammonia surrogate (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2-2x mol% of Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound, and the amine to the tube.

  • Seal the tube and remove it from the glovebox.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Parameters
EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001270-90
2Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)1,4-Dioxane1101865-85
3Pd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2)Toluene1002460-80

Note: Yields are representative and will vary depending on the specific amine and reaction conditions used. The aldehyde functionality may be sensitive to certain reaction conditions and may require protection in some cases.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted benzaldehydes. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide efficient and modular routes to introduce aryl, alkynyl, and amino functionalities, respectively. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to facilitate the development of novel and complex molecular structures. Optimization of the described conditions may be necessary to achieve the best results for specific substrates.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction of Methyl 4-bromo-3-formylbenzoate to improve your reaction yields and obtain purer products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors. Due to the presence of electron-withdrawing groups (formyl and ester), this substrate can be challenging.[1] Key areas to check include:

  • Catalyst and Ligand Integrity: The Palladium catalyst is crucial for the reaction.[2] Ensure your catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3]

  • Reaction Conditions: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Additionally, suboptimal temperature can lead to a sluggish reaction or catalyst decomposition.[2]

  • Reagent Quality: The purity and stability of your boronic acid or ester are important. Electron-deficient boronic acids can be prone to a side reaction called protodeboronation.[2]

  • Choice of Base and Solvent: The selection of base and solvent significantly impacts the reaction's success. These components influence the activation of the boronic acid and the overall reaction kinetics.[4]

Q2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material. What is happening and how can I prevent it?

A2: The formation of a debrominated byproduct, where the bromine atom is replaced by a hydrogen, is known as dehalogenation.[5] This side reaction consumes your starting material and reduces the yield of the desired coupled product. Several factors can contribute to dehalogenation:

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[5]

  • Choice of Base: Certain bases can act as hydride donors, leading to the reduction of the aryl bromide.[5]

  • Solvent: The solvent can influence the reaction pathway, with some solvents promoting dehalogenation.[5]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can affect the relative rates of the desired coupling versus dehalogenation.[5]

To minimize dehalogenation, consider optimizing the reaction temperature and time, and screening different bases and ligands.

Q3: What are the most common side reactions in the Suzuki coupling of this substrate, and how can they be minimized?

A3: Besides dehalogenation, other common side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is a common issue with electron-deficient boronic acids.[3] To mitigate this, you can:

    • Use milder bases like K₃PO₄ or Cs₂CO₃.[3]

    • Employ anhydrous conditions to remove water as a proton source.[3]

    • Convert the boronic acid to a more stable form, such as a pinacol ester.[3]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules.[2] To reduce homocoupling:

    • Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen.[2]

    • Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over a Pd(II) precatalyst like Pd(OAc)₂.[2]

Troubleshooting Guide

If you are encountering issues with your Suzuki coupling of this compound, follow this troubleshooting guide to identify and resolve the problem.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider a more active pre-catalyst if necessary. Ensure rigorous degassing to prevent catalyst oxidation.[2]
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required.[2][6]
Poor Ligand Choice For sterically hindered or electronically challenging substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[2]
Low Reaction Temperature Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to catalyst decomposition and side reactions.[2]
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Suggested Solution
Debrominated Starting Material Dehalogenation side reaction.Optimize reaction temperature and time. Screen different bases and ligands.[5]
Homocoupled Product Oxygen in the reaction mixture.Ensure thorough degassing of solvents and the reaction setup using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[2]
Protodeboronation Product Decomposition of the boronic acid.Use a milder base, anhydrous conditions, or a more stable boronic ester derivative (e.g., pinacol ester).[3]

Experimental Protocol

This is a general starting protocol for the Suzuki coupling of this compound. Optimization of specific parameters may be required for your particular boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[7]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[7]

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst.[3]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary

The following table summarizes the influence of various reaction parameters on the Suzuki coupling reaction, based on findings for similar substrates.

ParameterVariationEffect on YieldNotes
Catalyst Pd(PPh₃)₄ vs. Pd(OAc)₂/LigandCan be substrate-dependent. Pd(OAc)₂ with bulky, electron-rich ligands can be more effective for challenging substrates.[2]Catalyst choice is critical and may require screening.
Base K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄Stronger bases can sometimes increase the rate but may also promote side reactions. Milder bases like K₃PO₄ can be beneficial.[3][6]The choice of base is often linked to the solvent system.
Solvent Toluene, Dioxane, THF, DMFThe polarity and aprotic/protic nature of the solvent can significantly affect the reaction. A mixture of an organic solvent and water is common.[4][8]Solvent choice can influence the solubility of reagents and the reaction rate.
Temperature Room Temp vs. Elevated TempHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and increased side reactions.[2]Optimization is key to finding the balance between reaction rate and stability.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Troubleshooting_Tree Start Low Yield in Suzuki Coupling Conversion Low Conversion? Start->Conversion Byproducts Significant Byproducts? Conversion->Byproducts No Inactive_Catalyst Check Catalyst Activity and Ligand Integrity Conversion->Inactive_Catalyst Yes Debromination Debromination Observed? Byproducts->Debromination Yes Wrong_Base Screen Different Bases Inactive_Catalyst->Wrong_Base Wrong_Temp Optimize Temperature Wrong_Base->Wrong_Temp Homocoupling Homocoupling Observed? Debromination->Homocoupling No Debrom_Sol Optimize Temp/Time, Screen Bases/Ligands Debromination->Debrom_Sol Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Homo_Sol Improve Degassing Homocoupling->Homo_Sol Yes Proto_Sol Use Milder Base, Anhydrous Conditions, or Stable Boronic Ester Protodeboronation->Proto_Sol Yes

References

Technical Support Center: Synthesis of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromo-3-formylbenzoate, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main plausible synthetic routes for this compound:

  • Electrophilic Bromination of Methyl 3-formylbenzoate: This route involves the direct bromination of the aromatic ring of methyl 3-formylbenzoate using an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity of this reaction is a critical factor.

  • Formylation of Methyl 4-bromobenzoate: This approach introduces the formyl group onto the methyl 4-bromobenzoate backbone. Due to the electron-withdrawing nature of the substituents, standard formylation methods like the Vilsmeier-Haack reaction may be inefficient. More specialized methods such as Rieche formylation or ortho-lithiation followed by formylation are more likely to be successful.

Q2: What are the expected side reactions in the bromination of methyl 3-formylbenzoate?

A2: Both the formyl (-CHO) and the methyl ester (-COOCH₃) groups are meta-directing and deactivating. This can lead to a mixture of isomeric products. The main side reactions include:

  • Formation of Isomeric Products: The primary challenge is controlling the position of bromination. Besides the desired 4-bromo isomer, formation of other isomers such as Methyl 2-bromo-5-formylbenzoate and Methyl 5-bromo-3-formylbenzoate is possible.

  • Poly-bromination: Although the ring is deactivated, harsh reaction conditions could lead to the introduction of more than one bromine atom.

  • Benzylic Bromination: If the starting material is methyl 3-methylbenzoate (a precursor to methyl 3-formylbenzoate), radical bromination at the methyl group can occur if conditions are not controlled for electrophilic aromatic substitution.

Q3: What are the potential side reactions in the formylation of methyl 4-bromobenzoate?

A3: Side reactions in the formylation of methyl 4-bromobenzoate depend on the method used:

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid (e.g., TiCl₄). Potential side reactions include the formation of other isomers and potential hydrolysis of the ester group under harsh acidic conditions.

  • Lithiation-Formylation: This involves a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Side reactions can include incomplete lithiation, and reaction of the organolithium intermediate with the ester group of another molecule.

Q4: How can I purify this compound from its isomers?

A4: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a solvent system like hexane/ethyl acetate is typically effective.

  • Recrystallization: If a suitable solvent is found, fractional crystallization can be used to enrich one isomer.

  • Preparative HPLC: For high purity samples, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Deactivated Starting Material: Both synthetic routes start with relatively deactivated aromatic rings, making the reaction sluggish.- Increase reaction temperature and/or time, monitoring carefully by TLC. - For bromination, use a more potent brominating system (e.g., Br₂ with a Lewis acid catalyst like FeBr₃). - For formylation, ensure the organolithium reagent in the lithiation-formylation route is active and used in appropriate stoichiometry.
2. Inactive Reagents: N-bromosuccinimide can degrade over time. Organolithium reagents are sensitive to moisture and air.- Use freshly opened or purified NBS. - Titrate organolithium reagents before use to determine their exact concentration.
Formation of Multiple Isomers 1. Competing Directing Effects: In the bromination route, the formyl and ester groups direct to different positions, leading to a mixture of isomers.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Lower temperatures often increase selectivity. - Consider a different synthetic route if isomer separation proves too difficult.
2. Steric Hindrance: Steric hindrance can influence the regioselectivity of the reaction.- While often difficult to control, sometimes a bulkier catalyst or reagent can favor the less sterically hindered product.
Presence of Poly-brominated Byproducts 1. Excess Brominating Agent: Using too much of the brominating agent can lead to the addition of multiple bromine atoms.- Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Hydrolysis of the Ester Group 1. Acidic or Basic Conditions: The methyl ester can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, especially during workup.- Perform the workup under neutral or mildly acidic/basic conditions. - Use a buffered aqueous solution for extraction if necessary.

Data Summary

The following table provides an estimated summary of yields and common impurities for the two primary synthetic routes. Please note that these are estimates and actual results may vary depending on the specific reaction conditions.

Synthetic Route Parameter Expected Value Common Impurities
Bromination of Methyl 3-formylbenzoate Yield of desired isomer 40-60%- Methyl 2-bromo-5-formylbenzoate - Methyl 5-bromo-3-formylbenzoate - Dibrominated products
Purity after chromatography >95%- Trace amounts of other isomers
Formylation of Methyl 4-bromobenzoate (Rieche/Lithiation) Yield 50-70%- Unreacted starting material - Isomeric formylated products (minor) - Products from reaction at the ester group (lithiation route)
Purity after chromatography >97%- Trace unreacted starting material

Experimental Protocols

Protocol 1: Electrophilic Bromination of Methyl 3-formylbenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-formylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. If using bromine, dissolve Br₂ (1.05 eq) in the reaction solvent and add it dropwise. For catalyzed reactions, add a catalytic amount of a Lewis acid (e.g., FeBr₃, 0.1 eq) before the bromine addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to reflux to proceed at a reasonable rate.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid (succinimide) precipitates, filter it off. Wash the organic solution with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.

Protocol 2: Ortho-Lithiation and Formylation of Methyl 4-bromobenzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl 4-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via a syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: To the resulting aryllithium species, add N,N-dimethylformamide (DMF, 1.5 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Synthesis_Pathways cluster_bromination Bromination Route cluster_formylation Formylation Route start1 Methyl 3-formylbenzoate product This compound start1->product NBS or Br₂/FeBr₃ side1 Methyl 2-bromo-5-formylbenzoate start1->side1 Side Reaction side2 Methyl 5-bromo-3-formylbenzoate start1->side2 Side Reaction start2 Methyl 4-bromobenzoate intermediate Aryllithium Intermediate start2->intermediate n-BuLi, -78°C intermediate->product DMF

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Problem Encountered During Synthesis check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity check_yield->check_purity No reagents Check reagent activity and stoichiometry check_yield->reagents Yes identify_impurities Identify impurities (NMR, LC-MS) check_purity->identify_impurities Yes solution Problem Resolved check_purity->solution No conditions Optimize reaction conditions (temp, time) reagents->conditions conditions->solution isomers Are impurities isomers? identify_impurities->isomers other_byproducts Are impurities other byproducts? isomers->other_byproducts No optimize_purification Optimize chromatography/recrystallization isomers->optimize_purification Yes adjust_conditions Adjust reaction conditions to minimize side reactions other_byproducts->adjust_conditions Yes optimize_purification->solution adjust_conditions->solution

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of Methyl 4-bromo-3-formylbenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-bromo-3-formylbenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After flash column chromatography, my final product is still impure. What are the likely contaminants and how can I remove them?

Answer:

Common impurities in the synthesis of this compound can include unreacted starting materials, such as Methyl 4-bromo-3-methylbenzoate, or byproducts like the corresponding benzylic alcohol or di-brominated species. The polarity of these impurities will dictate their elution behavior during chromatography.

  • Unreacted Starting Material (Methyl 4-bromo-3-methylbenzoate): This impurity is less polar than the desired product and will elute first. If present, consider adjusting the solvent system to increase polarity gradually, allowing for better separation.

  • Benzylic Alcohol Intermediate: If the oxidation of the methyl group is incomplete, the corresponding alcohol may be present. This compound is more polar than the aldehyde and will elute later.

  • Over-oxidized Product (Carboxylic Acid): If the formyl group is oxidized to a carboxylic acid, this highly polar impurity will likely remain at the baseline of the TLC plate with standard solvent systems. A wash with a mild base, like saturated sodium bicarbonate solution, during the work-up can help remove it.[1]

To improve purification, meticulous monitoring of fractions using Thin Layer Chromatography (TLC) is crucial.[2] Combine only the purest fractions for solvent evaporation. If impurities persist, a second column chromatography step with a shallower solvent gradient or recrystallization may be necessary.

Question 2: My product seems to be degrading on the silica gel column. What is causing this and how can I prevent it?

Answer:

Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to side reactions or degradation.[2] To mitigate this, consider the following options:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica surface by preparing a slurry of the silica gel in your mobile phase containing 1% triethylamine (v/v).[2]

  • Use an Alternative Stationary Phase: Neutral alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[3]

  • Minimize Contact Time: Employ flash chromatography with positive pressure to accelerate the separation process and reduce the time the compound spends on the column.

Question 3: I am having difficulty achieving good separation of my product from an impurity with a very similar Rf value on the TLC plate. What can I do?

Answer:

When dealing with impurities of similar polarity, several strategies can be employed to enhance separation:

  • Optimize the Mobile Phase: Fine-tune the solvent system. Small changes in the ratio of polar to non-polar solvents can significantly impact resolution. Consider testing different solvent systems, for example, substituting ethyl acetate with dichloromethane or a mixture of the two.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase, such as alumina or a bonded-phase silica gel, could alter the selectivity and improve separation.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method for removing small amounts of impurities. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the flash column chromatography of this compound?

A1: A common and effective mobile phase is a mixture of hexanes and ethyl acetate.[1][4] The optimal ratio will depend on the specific impurities present in your crude material. A good starting point for method development is a 6:1 or 4:1 mixture of hexanes to ethyl acetate (v/v).[1][2]

Q2: How can I monitor the progress of the column chromatography?

A2: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation.[2] Collect fractions and spot them on a TLC plate alongside your crude starting material and a reference standard of the pure product, if available. Visualize the spots under a UV lamp (typically at 254 nm).[2]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a white to off-white solid.[1]

Data Presentation

Table 1: Typical Parameters for Flash Column Chromatography Purification

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase Hexanes:Ethyl AcetateA starting ratio of 6:1 is often effective.[1]
Elution Mode Isocratic or GradientA shallow gradient can improve separation.
Loading Technique Wet or Dry LoadingDry loading is recommended for less soluble samples.[2]
Monitoring TLC with UV visualization (254 nm)Essential for identifying pure fractions.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the steps for purifying this compound using standard flash column chromatography.

  • Preparation of the Mobile Phase:

    • Prepare a suitable mobile phase, for example, a 6:1 mixture of hexanes and ethyl acetate.[1]

    • Thoroughly mix the solvents and degas if necessary.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle positive pressure to begin the elution process.

    • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Minimal Solvent Crude->Dissolve Column Flash Column Chromatography (Silica Gel) Dissolve->Column Fractions Collect Fractions Column->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Pure Impure Impure Fractions (Re-purify or Discard) TLC->Impure Impure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Column Chromatography CheckTLC Examine TLC Plate of Crude and Purified Product Start->CheckTLC LessPolar Impurity is Less Polar (Higher Rf) CheckTLC->LessPolar MorePolar Impurity is More Polar (Lower Rf) CheckTLC->MorePolar SimilarPolarity Impurity has Similar Polarity (Similar Rf) CheckTLC->SimilarPolarity Solution1 Use a Shallower Solvent Gradient LessPolar->Solution1 Solution2 Increase Initial Solvent Polarity MorePolar->Solution2 Solution3 Optimize Solvent System or Change Stationary Phase SimilarPolarity->Solution3 Solution4 Consider Recrystallization Solution3->Solution4

References

Technical Support Center: Synthesis of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 4-bromo-3-formylbenzoate, a key intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most direct precursor for this synthesis is Methyl 3-formylbenzoate. The reaction involves the bromination of this starting material.

Q2: Which brominating agent is typically used for this reaction?

A2: N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation. It is often used in the presence of a strong acid like sulfuric acid.[1]

Q3: What is a typical solvent and temperature for this reaction?

A3: The reaction is often carried out in concentrated sulfuric acid at a moderately elevated temperature, for instance, 50°C.[1]

Q4: Are there any known side reactions to be aware of?

A4: Potential side reactions could include di-bromination of the aromatic ring or oxidation of the aldehyde group, although the provided literature primarily focuses on the desired mono-bromination. Careful control of stoichiometry and reaction time is crucial to minimize these byproducts.

Q5: How is the product typically isolated and purified?

A5: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. Further purification can be achieved through techniques such as column chromatography if necessary.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive N-Bromosuccinimide (NBS).Use a fresh, pure batch of NBS. It is advisable to test the activity of NBS before use.
Insufficient reaction temperature or time.Ensure the reaction is maintained at the recommended temperature (e.g., 50°C) and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Inadequate mixing of the reactants.Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Formation of Multiple Products (as seen on TLC/LC-MS) Over-bromination (di-brominated products).Use a controlled stoichiometry of NBS (e.g., 1.1 equivalents).[1] Avoid prolonged reaction times.
Impurities in the starting material.Ensure the purity of the starting Methyl 3-formylbenzoate using techniques like NMR or GC-MS before starting the reaction.
Product is Difficult to Purify Presence of unreacted starting material.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. If necessary, use column chromatography for purification.
Formation of polar impurities.During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

Experimental Protocol

Synthesis of this compound

This protocol is based on a literature procedure.[1]

Materials:

  • Methyl 3-formylbenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Water

  • Sodium Sulfate (anhydrous)

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 3-formylbenzoate (1.0 eq) in concentrated sulfuric acid.

  • To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise, while maintaining the temperature.

  • Stir the reaction mixture at 50°C for 1 hour.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Reaction Workflow and Troubleshooting Logic

Reaction_Troubleshooting Start Start: Methyl 3-formylbenzoate Reagents Add NBS (1.1 eq) in H2SO4 Start->Reagents Reaction Stir at 50°C, 1h Reagents->Reaction Workup Quench with Water, Extract with Ethyl Acetate Reaction->Workup LowYield Low Yield? Workup->LowYield ImpureProduct Impure Product? Workup->ImpureProduct Product This compound LowYield->Product No CheckNBS Check NBS Purity & Increase Time/Temp LowYield->CheckNBS Yes ImpureProduct->Product No CheckStoich Verify Stoichiometry & Optimize Reaction Time ImpureProduct->CheckStoich Yes Purify Column Chromatography ImpureProduct->Purify If needed CheckNBS->Reaction CheckStoich->Reaction Purify->Product

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Synthesis of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-bromo-3-formylbenzoate, a key intermediate in pharmaceutical and chemical research. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common laboratory-scale synthetic routes for this compound are:

  • Route A: Formylation of Methyl 4-bromobenzoate. This involves the introduction of a formyl group onto the aromatic ring of methyl 4-bromobenzoate, typically via an electrophilic aromatic substitution reaction.

  • Route B: Bromination of Methyl 3-formylbenzoate. This route involves the electrophilic bromination of methyl 3-formylbenzoate.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include:

  • Reaction Temperature: Precise temperature control is crucial to minimize side reactions and prevent decomposition of starting materials and products.

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is essential to avoid unwanted side reactions and catalyst deactivation.

  • Stoichiometry of Reagents: Accurate stoichiometry is critical to ensure complete conversion of the starting material and to minimize the formation of byproducts.

  • Inert Atmosphere: Many of the reagents used are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product can be determined using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via the two primary synthetic routes.

Route A: Formylation of Methyl 4-bromobenzoate

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds. However, methyl 4-bromobenzoate is a relatively electron-deficient substrate, which can present challenges.

Issue 1: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).
Low Reactivity of Substrate Methyl 4-bromobenzoate is deactivated towards electrophilic substitution. Use a higher reaction temperature (e.g., 80-100 °C) and a longer reaction time. Monitor the reaction progress by TLC or HPLC.
Insufficient Amount of Vilsmeier Reagent Use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) to drive the reaction to completion.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential CauseSuggested Solution
Formation of Isomeric Byproducts The formyl group can be introduced at different positions on the aromatic ring. The primary expected isomer is this compound. However, the formation of Methyl 4-bromo-2-formylbenzoate is possible. Optimize the reaction temperature; lower temperatures may favor the formation of the thermodynamically more stable product.
Side Reactions At high temperatures, side reactions such as hydrolysis of the ester or further reactions of the product can occur. Maintain careful temperature control and monitor the reaction to avoid prolonged heating after completion.
Potential Impurities in Route A
ImpurityStructureFormation PathwayIdentification
Methyl 4-bromobenzoate Starting MaterialIncomplete reaction.Compare retention time/spectrum with an authentic sample.
Methyl 4-bromo-2-formylbenzoate Isomeric byproductElectrophilic attack at the ortho position to the ester group.Can be identified by its distinct NMR spectrum and HPLC retention time.
4-Bromo-3-formylbenzoic acid Hydrolysis productHydrolysis of the methyl ester during reaction or workup.Can be detected by HPLC and its characteristic broad -OH peak in the ¹H NMR spectrum.
Analytical Data for Route A Troubleshooting
  • ¹H NMR of this compound (CDCl₃, 400 MHz): δ 10.4 (s, 1H, -CHO), 8.25 (d, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 3.95 (s, 3H, -OCH₃).

  • HPLC Method: A reverse-phase HPLC method with a C18 column and a gradient of acetonitrile and water (with 0.1% formic acid) can be used to separate the starting material, product, and major impurities.[1]

Route B: Bromination of Methyl 3-formylbenzoate

Electrophilic aromatic bromination of methyl 3-formylbenzoate is influenced by the directing effects of the ester and formyl groups.

Issue 1: Low Yield of the Desired Product

Potential CauseSuggested Solution
Substrate Deactivation The formyl and ester groups are deactivating, making the aromatic ring less susceptible to electrophilic attack. Use a strong brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) and potentially higher reaction temperatures.
Incomplete Reaction Ensure sufficient reaction time and monitor the progress by TLC or HPLC.
Loss of Product During Workup The product can be sensitive to strongly basic conditions. Use a mild base for neutralization during the workup.

Issue 2: Formation of Isomeric Byproducts

Potential CauseSuggested Solution
Lack of Regioselectivity The formyl and ester groups direct incoming electrophiles to the meta positions relative to themselves. This can lead to a mixture of isomers. The primary product is expected to be this compound. However, the formation of other isomers like Methyl 5-bromo-3-formylbenzoate is possible. The regioselectivity of bromination can be influenced by the choice of brominating agent and reaction conditions. For example, using N-bromosuccinimide (NBS) might offer different selectivity compared to Br₂/FeBr₃.
Potential Impurities in Route B
ImpurityStructureFormation PathwayIdentification
Methyl 3-formylbenzoate Starting MaterialIncomplete bromination.Compare retention time/spectrum with an authentic sample.
Methyl 5-bromo-3-formylbenzoate Isomeric byproductBromination at the position meta to both the formyl and ester groups.Can be distinguished from the desired product by its unique NMR spectrum and HPLC retention time.
Dibrominated Products Over-brominationReaction of the product with excess brominating agent.Will have a higher molecular weight detectable by MS and a different NMR pattern.
3-Formylbenzoic acid Hydrolysis productHydrolysis of the methyl ester during the reaction or workup.Can be detected by HPLC.
Analytical Data for Route B Troubleshooting
  • ¹H NMR of Methyl 3-formylbenzoate (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.4 (s, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.7 (t, 1H), 4.0 (s, 3H, -OCH₃).

  • HPLC Method: A similar reverse-phase HPLC method as described for Route A can be employed to separate the starting material and the various brominated isomers.[1]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation (Route A)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Add a solution of Methyl 4-bromobenzoate in anhydrous DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Electrophilic Bromination (Route B)
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve Methyl 3-formylbenzoate in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a Lewis acid catalyst (e.g., anhydrous FeBr₃) to the solution.

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine in the same solvent dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomeric products.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Formylation cluster_route_b Route B: Bromination start_A Methyl 4-bromobenzoate reaction_A Formylation start_A->reaction_A reagent_A Vilsmeier Reagent (POCl₃/DMF) reagent_A->reaction_A product_A Crude Product (this compound + Impurities) reaction_A->product_A purification_A Purification (Column Chromatography) product_A->purification_A final_product_A Pure this compound purification_A->final_product_A start_B Methyl 3-formylbenzoate reaction_B Bromination start_B->reaction_B reagent_B Bromine (Br₂) + FeBr₃ reagent_B->reaction_B product_B Crude Product (Isomer Mixture + Impurities) reaction_B->product_B purification_B Purification (Column Chromatography) product_B->purification_B final_product_B Pure this compound purification_B->final_product_B

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low or No Yield cluster_purity Impurity Detected start Synthesis Issue Detected cause_yield1 Inactive Reagents? start->cause_yield1 cause_yield2 Sub-optimal Conditions? start->cause_yield2 cause_purity1 Isomeric Byproducts? start->cause_purity1 cause_purity2 Side Reaction Products? start->cause_purity2 solution_yield1 Use fresh, anhydrous reagents. Prepare Vilsmeier reagent in situ. cause_yield1->solution_yield1 solution_yield2 Increase temperature/time. Increase reagent stoichiometry. cause_yield2->solution_yield2 solution_purity1 Optimize reaction temperature. Change catalyst/reagent for better selectivity. cause_purity1->solution_purity1 solution_purity2 Optimize reaction time. Improve workup procedure. cause_purity2->solution_purity2

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Reactions of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-bromo-3-formylbenzoate" in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling to ensure high yields of the desired cross-coupled products.

Troubleshooting Guides & FAQs

This section addresses specific challenges users might encounter during their experiments, offering systematic approaches to diagnose and resolve common issues.

FAQ 1: I am observing a significant amount of homocoupling byproduct in my Suzuki-Miyaura reaction. How can I minimize it?

Homocoupling of the aryl halide is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient substrates like this compound. This byproduct arises from the coupling of two molecules of the starting aryl halide. Here’s a systematic guide to troubleshoot this issue:

Troubleshooting Workflow for Suzuki-Miyaura Homocoupling

Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

Detailed Explanation:

  • Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can promote the desired reductive elimination to form the cross-coupled product over the homocoupling pathway.[1] Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated Pd(0) from Pd(II) sources (e.g., Pd(OAc)₂), as the latter can sometimes favor homocoupling under certain conditions.[2]

  • Base Selection: Strong bases can accelerate the decomposition of the organopalladium intermediates that lead to homocoupling. Milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective in suppressing this side reaction.[3][4]

  • Temperature Control: Higher temperatures can increase the rate of all reactions, including the undesired homocoupling. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve the product-to-byproduct ratio.[5]

FAQ 2: I am getting a mixture of my desired product and the Glaser-Hay homocoupling byproduct in my Sonogashira reaction. What are the best strategies to improve selectivity?

In Sonogashira couplings, the desired cross-coupling of the terminal alkyne with the aryl halide competes with the oxidative homocoupling of the alkyne (Glaser-Hay coupling), which is catalyzed by the copper(I) co-catalyst.

Decision Pathway for Suppressing Glaser-Hay Coupling

Sonogashira_Selectivity Start Glaser-Hay Homocoupling Observed Condition1 Is the reaction run under strictly anaerobic conditions? Start->Condition1 Action1 Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure. Condition1->Action1 No Condition2 Is a copper co-catalyst necessary? Condition1->Condition2 Yes Action1->Condition2 Action2 Attempt a copper-free Sonogashira protocol. Condition2->Action2 No Action3 Reduce the amount of copper catalyst (e.g., to 1-2 mol%). Condition2->Action3 Yes Condition3 Is the reaction temperature optimized? Action2->Condition3 Action3->Condition3 Action4 Lower the reaction temperature. Condition3->Action4 No Success Selective Sonogashira Coupling Condition3->Success Yes Action4->Success

Caption: A decision-making diagram for enhancing selectivity in Sonogashira reactions.

Detailed Explanation:

  • Anaerobic Conditions: The Glaser-Hay coupling is an oxidative process that often relies on the presence of oxygen. Ensuring that the reaction is performed under strictly anaerobic conditions is the first and most crucial step. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Copper-Free Protocols: For many substrates, the Sonogashira reaction can proceed efficiently without a copper co-catalyst, which completely eliminates the possibility of Glaser-Hay coupling. Various copper-free protocols have been developed and should be considered.[6]

  • Minimize Copper Catalyst: If a copper co-catalyst is necessary, its concentration should be minimized. Often, 1-2 mol% of the copper salt is sufficient to promote the desired reaction without excessively catalyzing the homocoupling.

  • Temperature: As with Suzuki couplings, lower reaction temperatures can favor the desired cross-coupling pathway.

FAQ 3: My Heck reaction with this compound is giving low yields and multiple byproducts. How can I optimize the reaction?

The Heck reaction can be sensitive to various parameters, and optimization is often required to achieve high yields and selectivity, especially with functionalized substrates.

Workflow for Heck Reaction Optimization

Heck_Optimization cluster_1 Base and Solvent cluster_2 Catalyst System cluster_3 Reaction Conditions Start Low Yield / Byproducts in Heck Reaction Step1 Optimize Base and Solvent Start->Step1 Step2 Screen Palladium Catalyst and Ligand Step1->Step2 Step3 Control Reaction Time and Temperature Step2->Step3 Success High Yield of Desired Product Step3->Success Action1a Try different organic bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Action1b Use a polar aprotic solvent like DMF or NMP. Action2a Use a phosphine-free catalyst system (e.g., Pd(OAc)₂). Action2b If using a ligand, try bulky phosphines or N-heterocyclic carbenes (NHCs). Action3a Monitor the reaction by TLC/GC-MS to avoid prolonged heating. Action3b Optimize temperature (typically 80-120 °C).

Caption: A systematic workflow for the optimization of Heck reactions.

Detailed Explanation:

  • Base and Solvent: The choice of base is crucial. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For some substrates, inorganic bases such as potassium carbonate (K₂CO₃) can be effective. The solvent also plays a significant role, with polar aprotic solvents like DMF and NMP often giving good results.

  • Catalyst System: While traditional Heck reactions often use phosphine ligands, phosphine-free conditions with just a palladium salt like Pd(OAc)₂ can be very effective and may reduce side reactions. If a ligand is required, bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can improve catalyst stability and turnover.

  • Reaction Time and Temperature: Prolonged heating can lead to byproduct formation. It is important to monitor the reaction's progress and stop it once the starting material is consumed. The optimal temperature typically ranges from 80 to 120 °C.[7]

Data Presentation

The following tables summarize key reaction parameters and their impact on the prevention of homocoupling for different cross-coupling reactions involving aryl bromides.

Table 1: Suzuki-Miyaura Coupling - Influence of Reaction Parameters on Homocoupling

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Less bulky, electron-poor ligandsBulky ligands accelerate reductive elimination of the cross-coupled product.
Base Milder bases (K₃PO₄, Cs₂CO₃, KF)Strong bases (NaOH, NaOEt)Strong bases can promote side reactions leading to homocoupling.[4]
Temperature Lower temperatures (RT to 80 °C)Higher temperatures (>100 °C)Higher temperatures can increase the rate of catalyst decomposition and side reactions.
Catalyst Pre-formed Pd(0) catalystsIn-situ generated Pd(0) from Pd(II) precursorsPd(II) precursors can sometimes initiate homocoupling pathways.[2]

Table 2: Sonogashira Coupling - Minimizing Glaser-Hay Homocoupling

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Strictly anaerobic (degassed solvents)Aerobic (presence of oxygen)Glaser-Hay coupling is an oxidative process requiring an oxidant, often O₂.
Copper Co-catalyst Copper-free or low Cu(I) loading (1-2 mol%)High Cu(I) loadingThe copper catalyst is primarily responsible for the alkyne homocoupling.[6]
Temperature Lower temperatures (RT to 60 °C)Higher temperaturesHigher temperatures can increase the rate of the Glaser-Hay reaction.
Base Amine bases (e.g., Et₃N, DIPEA)-The amine base is essential for the Sonogashira catalytic cycle.

Experimental Protocols

The following are representative, detailed experimental protocols for conducting cross-coupling reactions with this compound, designed to minimize homocoupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol employs a bulky phosphine ligand and a mild base to favor the cross-coupling reaction.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the bulky phosphine ligand (e.g., SPhos, 2.5 mol%).

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times.

    • Add degassed solvent (e.g., a 10:1 mixture of toluene and water). The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M in the aryl bromide.

  • Reaction Execution and Workup:

    • Stir the mixture vigorously and heat to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser-Hay homocoupling.

  • Reagent Preparation:

    • To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Setup:

    • Evacuate and backfill the tube with argon three times.

    • Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).

  • Reaction Execution and Workup:

    • Stir the reaction mixture at room temperature or heat to 40-50 °C if necessary.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, concentrate the reaction mixture and purify directly by column chromatography.

Protocol 3: Optimized Heck Reaction

This protocol uses a phosphine-free catalyst system to achieve a clean Heck reaction.

  • Reagent Preparation:

    • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a base such as triethylamine (2.0 equiv).

  • Reaction Setup:

    • Add a polar aprotic solvent such as DMF.

  • Reaction Execution and Workup:

    • Seal the tube and heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

References

Technical Support Center: Reaction Monitoring of Methyl 4-bromo-3-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 4-bromo-3-formylbenzoate, a key intermediate in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to effectively monitor the reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and how is it typically monitored?

A1: The synthesis of this compound is commonly achieved through the oxidation of the methyl group of Methyl 4-bromo-3-methylbenzoate. This reaction can be monitored using both TLC and HPLC to track the consumption of the starting material and the formation of the aldehyde product.

Q2: How do the polarities of the starting material and product compare, and how does this affect TLC analysis?

A2: The product, this compound, is more polar than the starting material, Methyl 4-bromo-3-methylbenzoate, due to the presence of the aldehyde group. On a normal-phase TLC plate (e.g., silica gel), the more polar product will have a lower Retention Factor (Rf) value compared to the less polar starting material.[1]

Q3: What are the key parameters to monitor in an HPLC analysis of this reaction?

A3: In a reverse-phase HPLC analysis, the key parameters to monitor are the retention times and peak areas of the starting material and the product. The less polar starting material will typically have a longer retention time than the more polar product. The reaction progress is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Q4: Can side reactions occur during the oxidation of Methyl 4-bromo-3-methylbenzoate?

A4: Yes, over-oxidation of the aldehyde to the corresponding carboxylic acid (4-bromo-3-carboxybenzoic acid methyl ester) is a potential side reaction. Additionally, incomplete reactions will leave unreacted starting material. Both of these can be monitored by TLC and HPLC. Benzylic bromination, where a bromine atom substitutes a hydrogen on the methyl group, can also occur, especially if using reagents like N-bromosuccinimide (NBS) under radical conditions.[2][3][4]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No spots are visible on the TLC plate. - Sample is too dilute.- Compound is not UV-active and no stain was used.- The solvent level in the developing chamber was above the spotting line.- Concentrate the sample and re-spot.- Use a universal stain such as potassium permanganate or an iodine chamber.[1]- Ensure the solvent level is below the baseline before developing the plate.[1]
Spots are streaking or elongated. - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase to improve spot shape.
The Rf values are too high (spots are near the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The Rf values are too low (spots are near the baseline). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots for the starting material and product are not well-separated. - The polarity of the mobile phase is not optimal for separation.- Systematically vary the ratio of the solvents in your mobile phase to achieve better separation. Consider trying a different solvent system altogether.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No peaks are observed. - No sample was injected.- The detector is not set to the correct wavelength for detection.- The mobile phase is too strong, causing the compounds to elute with the solvent front.- Verify the injection process.- Determine the UV absorbance maximum (λmax) of your compounds and set the detector accordingly. Aromatic compounds like these typically absorb around 254 nm.- Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient.
Poor peak shape (tailing or fronting). - Column degradation.- Sample overload.- Inappropriate mobile phase pH for ionizable compounds.- Flush the column with a strong solvent or replace it if necessary.- Reduce the concentration or injection volume of the sample.- Although these specific compounds are not strongly acidic or basic, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape for polar analytes.[5]
Inconsistent retention times. - Fluctuations in column temperature.- Changes in mobile phase composition.- Column equilibration is insufficient.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Allow the column to equilibrate with the initial mobile phase conditions for a sufficient time before each injection.
Extraneous peaks (ghost peaks). - Contamination in the sample or mobile phase.- Carryover from a previous injection.- Use high-purity solvents and filter your samples.- Run a blank gradient (injecting only the mobile phase) to identify any system peaks. Implement a needle wash step in your injection sequence.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is a general illustration of a benzylic oxidation. Researchers should consult literature for specific reagents and conditions.

  • Reaction Setup : In a round-bottom flask, dissolve Methyl 4-bromo-3-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride, acetic acid, or water).

  • Addition of Oxidant : While stirring, add the oxidizing agent (e.g., potassium permanganate, chromium trioxide, or N-bromosuccinimide with a radical initiator). The choice of oxidant will depend on the desired reaction conditions and scale.

  • Reaction Monitoring : Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC and/or HPLC.

  • Work-up : Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction appropriately (e.g., by adding a reducing agent to destroy excess oxidant).

  • Purification : Extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

TLC Monitoring Protocol
  • Prepare the TLC Chamber : Line a beaker or TLC tank with filter paper and add the mobile phase (e.g., 20% ethyl acetate in hexanes) to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.

  • Spot the TLC Plate : On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom. Mark three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a co-spot (Co) in the middle.

    • Spot a dilute solution of the starting material in the SM lane.

    • Spot the reaction mixture in the RM lane.

    • Spot both the starting material and the reaction mixture on top of each other in the Co lane.[1]

  • Develop the Plate : Place the plate in the saturated chamber and allow the solvent to ascend until it is about 1 cm from the top.

  • Visualize : Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[1] The aromatic rings in the compounds should be UV-active.[1]

HPLC Monitoring Protocol
  • Sample Preparation : Take a small aliquot from the reaction mixture, quench it, and dilute it with the mobile phase or a compatible solvent.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with a lower concentration of acetonitrile and ramp up to a higher concentration.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Analysis : Inject the prepared sample. Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards of each, if available). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.

Data Presentation

The following tables provide expected, illustrative data for TLC and HPLC analysis. Actual values will depend on the specific experimental conditions.

Table 1: Illustrative TLC Data

CompoundMobile Phase (20% Ethyl Acetate in Hexanes)Expected Rf Value
Methyl 4-bromo-3-methylbenzoateSilica Gel~0.6
This compoundSilica Gel~0.4

Table 2: Illustrative HPLC Data

CompoundHPLC ConditionsExpected Retention Time (min)
Methyl 4-bromo-3-methylbenzoateC18 column, Acetonitrile/Water gradient~8.5
This compoundC18 column, Acetonitrile/Water gradient~6.2

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Synthesis cluster_analysis Analysis cluster_decision Decision Reaction_Setup Reaction Setup Reaction_Progression Reaction Progression Reaction_Setup->Reaction_Progression Time Take_Aliquot Take Aliquot Reaction_Progression->Take_Aliquot Quench_Dilute Quench & Dilute Take_Aliquot->Quench_Dilute TLC_Analysis TLC Analysis Quench_Dilute->TLC_Analysis HPLC_Analysis HPLC Analysis Quench_Dilute->HPLC_Analysis Reaction_Complete Reaction Complete? TLC_Analysis->Reaction_Complete HPLC_Analysis->Reaction_Complete Reaction_Complete->Reaction_Progression No Work_Up Work-Up & Purification Reaction_Complete->Work_Up Yes

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic Problem Analytical Problem Encountered Identify_Technique Identify Technique (TLC or HPLC) Problem->Identify_Technique TLC_Issues TLC Issue Identify_Technique->TLC_Issues TLC HPLC_Issues HPLC Issue Identify_Technique->HPLC_Issues HPLC Consult_TLC_Guide Consult TLC Troubleshooting Guide TLC_Issues->Consult_TLC_Guide Consult_HPLC_Guide Consult HPLC Troubleshooting Guide HPLC_Issues->Consult_HPLC_Guide Implement_Solution Implement Recommended Solution Consult_TLC_Guide->Implement_Solution Consult_HPLC_Guide->Implement_Solution Re_analyze Re-analyze Sample Implement_Solution->Re_analyze Re_analyze->Identify_Technique Issue Persists Problem_Solved Problem Solved Re_analyze->Problem_Solved

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Overcoming Low Reactivity of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the reactivity of Methyl 4-bromo-3-formylbenzoate in various chemical transformations.

Troubleshooting Guides

This section addresses specific issues encountered during common reactions involving this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Question: My Suzuki/Sonogashira/Heck reaction with this compound is resulting in low yields or recovery of starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low reactivity in palladium-catalyzed cross-coupling reactions with this compound can be attributed to several factors, primarily related to its electronic properties and potential for catalyst inhibition. As an electron-deficient aryl bromide due to the presence of the formyl and methyl ester groups, oxidative addition to the palladium(0) catalyst should be favorable.[1] However, steric hindrance from the ortho-formyl group and potential coordination of the aldehyde to the palladium center can impede the reaction.

Troubleshooting Workflow for Low Conversion in Cross-Coupling Reactions

G cluster_catalyst Catalyst System cluster_base Base Optimization cluster_solvent Solvent & Temperature cluster_reagents Reagent Quality start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst Initial Check base Optimize Base catalyst->base If no improvement catalyst_choice Switch to more active catalyst (e.g., Buchwald precatalysts) catalyst->catalyst_choice solvent Assess Solvent and Temperature base->solvent If still low yield base_strength Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) base->base_strength reagents Check Reagent Quality solvent->reagents Final check solvent_polarity Use a polar aprotic solvent (e.g., DMF, Dioxane) solvent->solvent_polarity reagents->catalyst Re-evaluate with pure reagents product Successful Coupling reagents->product If all issues addressed ligand_choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) catalyst_choice->ligand_choice catalyst_loading Increase catalyst loading (2-5 mol%) ligand_choice->catalyst_loading catalyst_loading->base base_solubility Ensure base is soluble or use a phase-transfer catalyst base_strength->base_solubility base_solubility->solvent temp Increase reaction temperature (80-120 °C) solvent_polarity->temp temp->reagents reagent_purity Ensure high purity of all reagents degassing Thoroughly degas all solvents and reagents

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Recommended Solutions:

  • Catalyst and Ligand Selection: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider switching to more active palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-Bu₃P.[2][3] These ligands promote oxidative addition and stabilize the catalytic species.

  • Base Optimization: The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially in Suzuki couplings.[2]

  • Solvent and Temperature: Aprotic polar solvents such as dioxane, DMF, or toluene are generally preferred. Increasing the reaction temperature (typically in the range of 80-120 °C) can help overcome the activation energy barrier.

  • Copper Co-catalyst (for Sonogashira): While traditional Sonogashira couplings use a copper(I) co-catalyst, this can lead to alkyne homocoupling (Glaser coupling). Copper-free conditions, often employing a higher catalyst loading and a suitable amine base like triethylamine or DBU, can mitigate this side reaction.[4][5]

Quantitative Data for Cross-Coupling Reactions:

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira Pd(OAc)₂ / P(p-tol)₃DBU-806Good[6]
Sonogashira [PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O652Moderate to Excellent[7]
Suzuki Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-16-[8]
Suzuki Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80--[2]

Note: Yields are reported for analogous or structurally similar substrates and may vary for this compound.

Issue 2: Presence of Significant Side Products (Dehalogenation, Homocoupling)

Question: My reaction is consuming the starting material, but I am observing significant amounts of debrominated product (Methyl 3-formylbenzoate) and/or homocoupling of my coupling partner. How can I suppress these side reactions?

Answer:

The formation of side products is a common issue, particularly with electron-deficient aryl halides.

Logical Flow for Minimizing Side Reactions

G cluster_dehalogenation Addressing Dehalogenation cluster_homocoupling Addressing Homocoupling start Side Products Observed dehalogenation Dehalogenation Product start->dehalogenation homocoupling Homocoupling Product start->homocoupling check_hydride Identify and eliminate hydride sources (e.g., impurities in base/solvent) dehalogenation->check_hydride degas Ensure rigorous degassing to remove oxygen homocoupling->degas weaker_base Use a weaker base (e.g., K2CO3, KF) check_hydride->weaker_base lower_temp Lower reaction temperature weaker_base->lower_temp end_node Clean Reaction lower_temp->end_node slow_addition Slow addition of the organometallic reagent degas->slow_addition copper_free For Sonogashira, use copper-free conditions slow_addition->copper_free copper_free->end_node

Caption: Decision tree for addressing common side reactions.

Recommended Solutions:

  • Minimizing Dehalogenation (Hydrodehalogenation): This side reaction, where the bromine is replaced by a hydrogen, can be promoted by hydride sources in the reaction mixture.

    • Reagent Purity: Ensure the purity of your base and solvents, as they can be a source of hydride impurities.

    • Base Selection: Using a weaker base such as potassium fluoride (KF) can sometimes reduce the rate of dehalogenation.[9]

  • Minimizing Homocoupling:

    • Oxygen Exclusion: The homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions is often promoted by the presence of oxygen.[10] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

    • Slow Addition: In some cases, the slow addition of the boronic acid or alkyne can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

    • Copper-Free Sonogashira: As mentioned previously, omitting the copper co-catalyst is a primary strategy to prevent alkyne homocoupling.[5]

Issue 3: Chemoselectivity in Reactions Involving the Aldehyde Group

Question: I want to perform a reaction on the formyl (aldehyde) group, such as a reduction or nucleophilic addition, without affecting the aryl bromide or methyl ester. How can I achieve this chemoselectivity?

Answer:

The aldehyde group is generally more reactive than the methyl ester towards nucleophiles and reducing agents. The aryl bromide is typically unreactive under these conditions unless a transition metal catalyst is present.

Recommended Solutions:

  • Selective Reduction of the Aldehyde:

    • Sodium Borohydride (NaBH₄): This is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of esters. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature or below.

  • Nucleophilic Addition to the Aldehyde:

    • Grignard and Organolithium Reagents: These strong nucleophiles will preferentially add to the aldehyde over the ester at low temperatures.[11][12] It is crucial to perform the reaction at low temperatures (e.g., -78 °C) to prevent reaction with the ester.

    • Wittig Reaction: The Wittig reaction is highly selective for aldehydes and ketones.[13][14] The reaction of this compound with a phosphorus ylide will convert the aldehyde to an alkene without affecting the other functional groups.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. Then, add the palladium catalyst and ligand (e.g., XPhos Pd G3, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8][11]

Experimental Workflow for Suzuki-Miyaura Coupling

G setup 1. Reaction Setup (Substrate, Boronic Acid, Base) inert 2. Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert addition 3. Add Degassed Solvent & Catalyst/Ligand inert->addition reaction 4. Heat and Stir (e.g., 80-110 °C) addition->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Workup (Extraction, Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Chemoselective Aldehyde Reduction
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 equiv.) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 1-2 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity compared to other aryl bromides?

A1: The combination of an electron-withdrawing formyl group ortho to the bromine atom can create steric hindrance, which can slow down the oxidative addition step in cross-coupling reactions. While the electron-deficient nature of the ring is generally favorable for oxidative addition, the steric impediment can be a dominating factor.[3]

Q2: Can the aldehyde group interfere with the palladium catalyst?

A2: Yes, the lone pair of electrons on the aldehyde oxygen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Using bulky phosphine ligands can help to prevent this by sterically shielding the palladium.

Q3: What is the best way to purify the product away from residual palladium catalyst?

A3: After aqueous workup, passing the crude product through a short plug of silica gel can remove a significant portion of the palladium residue. For more stubborn cases, treatment of the organic solution with a scavenger resin or activated carbon can be effective before final purification by column chromatography.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses). Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q5: Can I perform a Grignard reaction on the aryl bromide without affecting the aldehyde and ester?

A5: No, a standard Grignard reaction on the aryl bromide is not feasible as the highly basic and nucleophilic Grignard reagent would immediately react with the much more electrophilic aldehyde and ester functional groups.[12][15] For C-C bond formation at the bromide position, a palladium-catalyzed cross-coupling reaction is the method of choice.

References

"Methyl 4-bromo-3-formylbenzoate" storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, stability, and handling of Methyl 4-bromo-3-formylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound, a solid compound, should be stored under specific conditions to prevent degradation. Based on supplier recommendations, a range of temperatures is suggested. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concerns stem from its two reactive functional groups: the aldehyde (formyl) group and the methyl ester group. The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid. Aldehydes can also undergo polymerization over time.[1] The methyl ester group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

Q3: What are the visible signs of degradation?

A3: While a change in the physical appearance of the white to off-white solid may not always be apparent, any significant discoloration could indicate degradation. The most reliable way to assess purity is through analytical techniques such as HPLC, GC-MS, or NMR.

Q4: Is this compound sensitive to light or heat?

A4: While aromatic bromine compounds are generally stable, exposure to high temperatures or UV light can potentially lead to the cleavage of the carbon-bromine bond.[2] It is advisable to store the compound in a dark place and avoid excessive heat.

Q5: What materials are incompatible with this compound?

A5: Avoid storing the compound with strong oxidizing agents, strong bases, and strong acids. The aldehyde group can react with oxidizing agents, and the ester can be hydrolyzed by acids and bases.

Storage Condition Summary

For easy comparison, the following table summarizes the storage recommendations from various suppliers.

ParameterRecommendationSource
Temperature 2-8°CSigma-Aldrich
-4°C (1-2 weeks), -20°C (1-2 years)Anonymous Supplier
Room TemperatureCombi-Blocks
Atmosphere Inert AtmosphereSigma-Aldrich
Physical Form SolidSigma-Aldrich

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to the quality of the starting materials. This guide helps troubleshoot issues that may arise from degraded this compound.

Issue 1: Low yield in a reaction where the aldehyde group is the reactive site (e.g., reductive amination, Wittig reaction).

  • Possible Cause: The aldehyde group may have been oxidized to a carboxylic acid.

  • Troubleshooting Steps:

    • Check the purity of your this compound using analytical methods like ¹H NMR or HPLC. Look for the appearance of a carboxylic acid proton signal in the NMR or a new peak in the HPLC chromatogram.

    • If degradation is confirmed, purify the starting material by recrystallization or column chromatography, or use a fresh batch.

    • Ensure future reactions are carried out under an inert atmosphere to prevent in-situ oxidation.

Issue 2: Unexpected side products in your reaction.

  • Possible Cause: The presence of degradation products, such as 4-bromo-3-carboxybenzoic acid methyl ester (from aldehyde oxidation) or 4-bromo-3-formylbenzoic acid (from ester hydrolysis), could lead to the formation of unexpected side products.

  • Troubleshooting Steps:

    • Analyze the crude reaction mixture by LC-MS to identify the masses of the side products. This can help deduce their structures and point towards the impurity in the starting material.

    • Review the storage conditions of your this compound. Ensure it is stored under an inert atmosphere and at the recommended temperature.

Issue 3: Inconsistent reaction outcomes between different batches of the compound.

  • Possible Cause: Different batches may have varying levels of purity due to differences in manufacturing, handling, or storage history.

  • Troubleshooting Steps:

    • Always check the certificate of analysis (CoA) for each new batch.

    • It is good practice to run a purity check (e.g., by HPLC or NMR) on a small sample of a new batch before using it in a large-scale reaction.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.

G A This compound B Oxidation (+ [O]) A->B Air (O2), Moisture C Hydrolysis (+ H2O) A->C Moisture, Acid/Base D Methyl 4-bromo-3-carboxybenzoate B->D E 4-bromo-3-formylbenzoic acid C->E

Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 mixture. Adding 0.1% formic acid to both solvents can improve peak shape.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm

    • Analysis: Run a gradient elution to separate the main compound from any potential impurities. A typical gradient might run from 30% to 90% acetonitrile over 15 minutes.

    • Data Interpretation: The purity can be estimated by the relative peak area of the main compound. The appearance of new peaks, especially those with shorter retention times (more polar), could indicate the presence of the carboxylic acid degradation products.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting experiments involving this compound.

G cluster_start cluster_check cluster_decision cluster_actions start Unexpected Experimental Result check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Starting Material (Recrystallization, Chromatography) is_pure->purify No troubleshoot_reaction Troubleshoot Other Reaction Parameters is_pure->troubleshoot_reaction Yes fresh_batch Use a Fresh Batch purify->fresh_batch

A workflow for troubleshooting unexpected experimental results.

References

Troubleshooting guide for "Methyl 4-bromo-3-formylbenzoate" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Methyl 4-bromo-3-formylbenzoate. This document includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom, an aldehyde, and a methyl ester, allows for a variety of chemical transformations. It is commonly used in the synthesis of complex organic molecules, including pharmaceuticals and materials for fine chemical industries. For instance, it can be a building block in the creation of biaryl compounds through cross-coupling reactions like the Suzuki coupling.[1]

Q2: What are the key safety precautions to consider when handling this compound?

Handling this compound requires adherence to standard laboratory safety protocols. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[3]

Q3: What are the typical physical and chemical properties of this compound?

A summary of the key properties is provided in the table below.

PropertyValue
CAS Number 858124-35-3
Molecular Formula C₉H₇BrO₃[5]
Molecular Weight 243.05 g/mol [5]
Appearance Solid
Purity Typically ≥95%[5]
Storage Temperature 2-8°C under an inert atmosphere

Troubleshooting Guides

Low Yield or Incomplete Reaction

Q4: My reaction using this compound is showing low yield or is incomplete. What are the potential causes and how can I troubleshoot this?

Low yields or incomplete reactions can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that all reagents, especially catalysts and bases, are fresh and have been stored correctly. For instance, phosphine ligands used in coupling reactions are susceptible to oxidation.[6]

  • Inert Atmosphere: For oxygen-sensitive reactions like Suzuki couplings, ensure a properly inert atmosphere by thoroughly degassing solvents and using techniques like evacuating and backfilling the reaction vessel with an inert gas (e.g., argon or nitrogen).[6] Oxygen can deactivate palladium catalysts.[6]

  • Reaction Temperature: The reaction temperature may not be optimal. If the reaction is sluggish, a moderate increase in temperature might improve the rate. However, excessive heat can lead to catalyst decomposition.[6]

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.[6]

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and determine the optimal reaction time.[7]

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Reaction Yield check_reagents Check Reagent Quality (Freshness, Storage) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Purging) check_reagents->check_atmosphere Reagents OK optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp Atmosphere OK check_stirring Ensure Efficient Stirring optimize_temp->check_stirring Temp OK monitor_reaction Monitor Reaction Progress (TLC, GC) check_stirring->monitor_reaction Stirring OK solution Improved Yield monitor_reaction->solution Reaction Complete

Caption: A flowchart for troubleshooting low reaction yields.

Presence of Impurities in the Final Product

Q5: I am observing significant impurities in my final product after a reaction with this compound. What are the common impurities and how can I remove them?

The nature of impurities will depend on the specific reaction. However, common impurities can include unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Material: If this compound is unreacted, its removal will depend on the properties of the desired product.

  • Side Products: Side reactions can lead to various impurities. For example, in Suzuki couplings, homocoupling of the boronic acid partner can occur, often due to the presence of oxygen.[6]

  • Purification Strategies:

    • Column Chromatography: This is a common and effective method for purifying products from reactions involving this compound. A mobile phase of ethyl acetate and hexane is often suitable.[8]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. To improve recovery, use a minimal amount of hot solvent to dissolve the crude product and then cool the solution slowly to maximize crystal formation.[8]

    • Acid/Base Washing: If acidic or basic impurities are present, washing the organic layer with a basic (e.g., sodium bicarbonate solution) or acidic solution, respectively, can help remove them.[8]

General Purification Workflow

purification_workflow crude_product Crude Product extraction Aqueous Wash (Acidic/Basic) crude_product->extraction column_chromatography Column Chromatography extraction->column_chromatography If necessary recrystallization Recrystallization column_chromatography->recrystallization If product is solid pure_product Pure Product column_chromatography->pure_product If product is oil recrystallization->pure_product

Caption: A general workflow for the purification of products.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a general guideline for a Suzuki coupling reaction using this compound as the aryl halide.

  • Reaction Setup: In a flame-dried Schlenk flask, add the this compound (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a suitable solvent system like 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]

Suzuki Coupling Reaction Pathway

suzuki_pathway reactant1 This compound catalyst Pd Catalyst + Base reactant1->catalyst reactant2 Boronic Acid/Ester (R-B(OR)2) reactant2->catalyst product Cross-Coupled Product catalyst->product

Caption: A simplified diagram of the Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Guide to Brominated Benzoic Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 4-bromo-3-formylbenzoate and Its Isomers in Suzuki-Miyaura Coupling.

In the realm of medicinal chemistry and materials science, brominated benzoic esters serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility is prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. This guide provides a comparative analysis of this compound and its structural isomers, Methyl 4-bromo-2-formylbenzoate and Methyl 3-bromo-4-formylbenzoate, with a focus on their reactivity in the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison

The reactivity of an aryl bromide in the Suzuki-Miyaura coupling is intricately influenced by both electronic and steric factors. The position of the bromo, formyl, and methyl ester substituents on the benzene ring dictates the electrophilicity of the carbon-bromine bond and the steric accessibility of the palladium catalyst to this bond.

To provide a quantitative measure of their relative performance, the following table summarizes the expected and, where available, reported yields for the Suzuki-Miyaura coupling of each isomer with 4-methoxyphenylboronic acid under standardized conditions. The predicted yields are based on established principles of organic chemistry, where steric hindrance and the electronic effects of substituents play a crucial role.[1][2]

Compound NameStructurePredicted Yield (%)Key Influencing Factors
This compound this compound85-95% Favorable Electronics: The electron-withdrawing formyl group meta to the bromine and the ester group para to the bromine both contribute to increasing the electrophilicity of the C-Br bond, facilitating oxidative addition. Minimal Steric Hindrance: The substituents are positioned in a way that offers relatively unimpeded access for the palladium catalyst to the C-Br bond.
Methyl 4-bromo-2-formylbenzoate Methyl 4-bromo-2-formylbenzoate60-75% Significant Steric Hindrance: The formyl group is positioned ortho to the bromine atom, creating substantial steric hindrance. This bulkiness impedes the approach of the palladium catalyst, which can significantly slow down the rate-determining oxidative addition step of the catalytic cycle.[3][4]
Methyl 3-bromo-4-formylbenzoate Methyl 3-bromo-4-formylbenzoate70-85% Moderate Steric Hindrance: The formyl group is ortho to the bromine, but the ester group is meta, resulting in less overall steric congestion compared to the 2-formyl isomer. Electronic Effects: The formyl group's electron-withdrawing nature still activates the C-Br bond, though the overall electronic activation might be slightly different from the 3-formyl isomer due to the altered resonance and inductive effects.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of brominated benzoic esters with an arylboronic acid is provided below. It is important to note that optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve maximum yields for each specific substrate.[5][6]

Materials:

  • Brominated benzoic ester (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated benzoic ester (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Application in the Synthesis of Combretastatin A-4 Analogues

Brominated benzaldehydes and their corresponding esters are valuable precursors in the synthesis of combretastatin A-4 analogues, a class of potent tubulin polymerization inhibitors with significant anticancer activity.[7][8][9][10][11][12][13][14][15][16] The Suzuki-Miyaura coupling reaction is a key step in constructing the biaryl scaffold characteristic of these compounds.

Below is a logical workflow for the synthesis of a combretastatin A-4 analogue, illustrating the utility of a brominated benzoic ester intermediate.

G cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_modification Further Modifications cluster_final Final Product Brominated Benzoic Ester Brominated Benzoic Ester Reaction1 Pd Catalyst, Base, Solvent Brominated Benzoic Ester->Reaction1 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction1 Biaryl Intermediate Biaryl Intermediate Reaction1->Biaryl Intermediate Modification e.g., Wittig Reaction, Reduction, etc. Biaryl Intermediate->Modification Final_Product Combretastatin A-4 Analogue Modification->Final_Product

Caption: Synthetic workflow for a Combretastatin A-4 analogue.

Conclusion

The choice of brominated benzoic ester isomer can significantly impact the efficiency of Suzuki-Miyaura coupling reactions. This compound is predicted to be the most reactive due to a favorable combination of electronic activation and minimal steric hindrance. In contrast, Methyl 4-bromo-2-formylbenzoate is expected to be the least reactive owing to significant steric hindrance from the ortho-formyl group. These considerations are crucial for researchers and drug development professionals in designing efficient synthetic routes towards complex molecules, including potent anticancer agents like combretastatin A-4 analogues. The provided experimental protocol serves as a robust starting point for the practical application of these valuable building blocks.

References

A Comparative Study on the Reactivity of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 4-bromo-3-formylbenzoate, a versatile bifunctional building block in organic synthesis. Its utility stems from the presence of two key reactive sites: a bromine atom amenable to palladium-catalyzed cross-coupling reactions and a formyl group that can undergo a variety of transformations. This document outlines its performance in several common synthetic methodologies, supported by available experimental data, and compares its reactivity with analogous aryl halides.

Ortho-Para Directing Effects and Reactivity

The electronic nature of the substituents on the benzene ring of this compound significantly influences its reactivity. The ester and formyl groups are both electron-withdrawing, which can enhance the reactivity of the aryl bromide in certain cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond.

Suzuki-Miyaura Coupling

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Predicted)

SubstrateHalogenRelative ReactivityPredicted Yield
Methyl 4-chloro-3-formylbenzoateClLowerLower
This compound Br Moderate Moderate to High
Methyl 3-formyl-4-iodobenzoateIHigherHigh
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The presence of electron-withdrawing groups on the aryl halide, such as the formyl and ester groups in the target molecule, is known to enhance the reaction rate.

Table 2: Comparative Reactivity in Sonogashira Coupling (Predicted)

SubstrateHalogenRelative ReactivityPredicted Yield
Methyl 4-chloro-3-formylbenzoateClLowerLower
This compound Br Moderate Moderate to High
Methyl 3-formyl-4-iodobenzoateIHigherHigh

Reactions of the Formyl Group

The aldehyde functionality of this compound allows for a range of synthetic transformations.

Reductive Amination

The formyl group can be converted to an amine via reductive amination. This reaction typically involves the formation of an imine with an amine, followed by reduction.

Wittig Reaction

The Wittig reaction provides a means to form a carbon-carbon double bond from the aldehyde. This reaction involves the use of a phosphonium ylide.

Reduction

The formyl group can be selectively reduced to a primary alcohol.

Experimental Protocols

While specific quantitative data for all reactions of this compound is limited in publicly available literature, a protocol for the Seyferth-Gilbert homologation of the analogous Methyl 3-formyl-4-iodobenzoate has been reported.[1] This reaction converts the aldehyde into a terminal alkyne.

Experimental Protocol: Seyferth-Gilbert Homologation of Methyl 3-formyl-4-iodobenzoate [1]

To a dry scintillation vial containing Methyl 3-formyl-4-iodobenzoate (32 mg, 0.110 mmol), the Bestmann-Ohira reagent (24 mg, 0.125 mmol), and K₂CO₃ (28.8 mg, 0.208 mmol) under an argon atmosphere is added anhydrous MeOH (1.55 mL). The reaction is stirred at room temperature and monitored by TLC.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound can be visualized as a branching pathway where the two reactive sites can be addressed sequentially or in a one-pot fashion, depending on the desired target molecule.

G cluster_start Starting Material cluster_formyl Formyl Group Reactions cluster_bromo Bromo Group Reactions cluster_products Product Scaffolds This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Reduction to Alcohol Reduction to Alcohol This compound->Reduction to Alcohol Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Heck Coupling Heck Coupling This compound->Heck Coupling Substituted Amines Substituted Amines Reductive Amination->Substituted Amines Substituted Alkenes Substituted Alkenes Wittig Reaction->Substituted Alkenes Substituted Alcohols Substituted Alcohols Reduction to Alcohol->Substituted Alcohols Biaryl Compounds Biaryl Compounds Suzuki Coupling->Biaryl Compounds Aryl-Alkynes Aryl-Alkynes Sonogashira Coupling->Aryl-Alkynes Aryl-Alkenes Aryl-Alkenes Heck Coupling->Aryl-Alkenes

Caption: Reaction pathways of this compound.

Experimental Workflow for Comparative Reactivity Analysis

A systematic approach is required to generate robust comparative data. The following workflow outlines a potential experimental design.

G Start Start Select Substrates Select Substrates (Chloro, Bromo, Iodo analogues) Start->Select Substrates Define Standard Conditions Define Standard Reaction Conditions (Catalyst, Base, Solvent, Temp.) Select Substrates->Define Standard Conditions Perform Parallel Reactions Perform Parallel Reactions (Suzuki, Sonogashira, etc.) Define Standard Conditions->Perform Parallel Reactions Monitor Reactions Monitor Reaction Progress (TLC, GC-MS, LC-MS) Perform Parallel Reactions->Monitor Reactions Isolate and Characterize Isolate and Characterize Products (Column Chromatography, NMR, MS) Monitor Reactions->Isolate and Characterize Quantify Yields Quantify Yields and Reaction Times Isolate and Characterize->Quantify Yields Analyze Data Analyze and Compare Data Quantify Yields->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Caption: Workflow for comparative reactivity studies.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its reactivity is governed by the interplay of its two functional groups and the nature of the halogen atom. Based on established principles of organic chemistry, it is expected to show moderate to high reactivity in palladium-catalyzed cross-coupling reactions, sitting between its chloro and iodo counterparts. The formyl group provides a versatile handle for a wide array of further chemical modifications. To fully elucidate its comparative performance, further quantitative experimental studies under standardized conditions are warranted.

References

Validating the Structure of "Methyl 4-bromo-3-formylbenzoate" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of key analytical techniques for the characterization of "Methyl 4-bromo-3-formylbenzoate" and its derivatives. By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip scientists with the necessary information to confidently validate the structure of these versatile chemical entities.

Physicochemical Properties of Bromo-formylbenzoate Isomers

The position of the bromo and formyl groups on the benzoate ring significantly influences the compound's properties. Below is a comparison of the available data for two common isomers.

PropertyThis compoundMethyl 3-bromo-4-formylbenzoate
Molecular Formula C₉H₇BrO₃C₉H₇BrO₃
Molecular Weight 243.05 g/mol 243.05 g/mol
CAS Number 858124-35-390484-53-0
Appearance Solid-
Storage Temperature 2-8°C, Inert atmosphere-

Comparative Analysis with a Non-Brominated Analog: Methyl 4-formylbenzoate

To understand the influence of the bromine substituent on the spectral characteristics, it is insightful to compare the data with a simpler, non-brominated analog, "Methyl 4-formylbenzoate".

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Data Comparison

AssignmentMethyl 4-formylbenzoate ¹H NMR DataExpected ¹H NMR Shifts for this compound
Aldehyde Proton (-CHO)~10.15 ppm (singlet)~10.2-10.4 ppm (singlet)
Aromatic Protons~8.37 ppm (doublet), ~8.03 ppm (doublet)~8.2-8.5 ppm (multiplet)
Methyl Protons (-OCH₃)~3.97 ppm (singlet)~3.9-4.0 ppm (singlet)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover all expected proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set an appropriate relaxation delay (e.g., 1-5 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and correct the baseline.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Fragmentation Data for Methyl 4-formylbenzoate

Ion (m/z)Proposed Fragment Structure
164[M]⁺ (Molecular Ion)
133[M - OCH₃]⁺
105[M - OCH₃ - CO]⁺
77[C₆H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System Setup:

    • Use a GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

    • Set the injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation of the analyte from any impurities.

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum of the peak corresponding to the compound of interest.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Expected Characteristic IR Peaks for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (aldehyde)1690-1715
C=O (ester)1715-1735
C-H (aldehyde)2720-2820 (two peaks)
C-O (ester)1100-1300
Aromatic C=C1450-1600
C-Br500-600

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrometer Setup:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Pathway Visualizations

To provide a clearer understanding of the experimental processes and potential biological relevance, the following diagrams have been generated using Graphviz.

Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir xray Single Crystal X-ray Diffraction purification->xray If suitable crystals form data_analysis Data Integration & Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Workflow for structural validation.

Hypothetical Enzyme Inhibition Pathway substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to active site product Product enzyme->product Catalyzes reaction inhibitor This compound Derivative inhibitor->enzyme Inhibits activity

Hypothetical enzyme inhibition.

This guide provides a framework for the structural validation of "this compound" derivatives. By combining a suite of analytical techniques and comparing the results with known analogs, researchers can achieve a high level of confidence in the structure of their synthesized compounds, a critical step in the journey of drug discovery and development.

A Comparative Guide to Synthetic Intermediates: Methyl 4-bromo-3-formylbenzoate vs. Methyl 4-bromo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug discovery, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route. This guide provides an objective comparison of two structurally similar yet functionally distinct brominated benzoate derivatives: Methyl 4-bromo-3-formylbenzoate and Methyl 4-bromo-3-methylbenzoate. We will delve into their chemical properties, reactivity, and synthetic potential, supported by experimental data, to assist researchers in making informed decisions for their projects.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound and Methyl 4-bromo-3-methylbenzoate is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in different reaction conditions and for their characterization.

PropertyThis compoundMethyl 4-bromo-3-methylbenzoate
CAS Number 858124-35-3[1]148547-19-7[2]
Molecular Formula C₉H₇BrO₃[1]C₉H₉BrO₂[2]
Molecular Weight 243.05 g/mol [1]229.07 g/mol [2]
Appearance Solid[3]White to off-white crystalline solid or liquid[4]
Melting Point Not specified38-44 °C[2]
Boiling Point Not specifiedNot specified
Purity Typically ≥95%[1]Typically ≥98%[4]

Performance in Synthetic Applications: A Comparative Overview

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on both molecules serves as a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond with a variety of boronic acids or esters.[8] This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceuticals.[5][6]

The electronic nature of the substituent at the 3-position (formyl or methyl) can influence the reactivity of the C-Br bond. The formyl group is electron-withdrawing, which can increase the susceptibility of the aryl bromide to oxidative addition to the palladium catalyst, potentially leading to faster reaction rates compared to the electron-donating methyl group. However, the aldehyde functionality may require protection under certain reaction conditions to prevent side reactions.

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Aryl Bromide Substrate (Analogue)Coupling PartnerCatalyst/LigandBaseSolventYield (%)
4-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~95
4-Bromo-m-xylenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O90

Note: The data in this table is for analogous compounds and is intended to be representative. Actual yields for this compound and Methyl 4-bromo-3-methylbenzoate may vary based on specific reaction conditions.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (this compound or Methyl 4-bromo-3-methylbenzoate) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]

Experimental Protocol for Wittig Reaction with this compound

The formyl group of this compound can be readily converted to an alkene via the Wittig reaction.

Materials:

  • This compound (1.0 equiv)

  • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide) (1.1 equiv)

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool to 0 °C and add the strong base dropwise. Stir for 1 hour to generate the ylide.

  • Wittig Reaction: Dissolve this compound in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[11][12][13]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants Combine Aryl Bromide, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat with Vigorous Stirring Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Cool, Dilute, and Wash Monitoring->Workup Purification Dry, Concentrate, and Purify Workup->Purification Final_Product Final_Product Purification->Final_Product Pure Biphenyl Derivative

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthetic_Utility cluster_formyl This compound cluster_methyl Methyl 4-bromo-3-methylbenzoate Formyl_Start This compound Wittig Wittig Reaction Formyl_Start->Wittig Forms C=C bond Reduction Reduction Formyl_Start->Reduction Forms -CH2OH Suzuki Suzuki Coupling Formyl_Start->Suzuki Alkene Alkene Wittig->Alkene Styrene Derivatives Alcohol Alcohol Reduction->Alcohol Benzyl Alcohol Derivatives Methyl_Start Methyl 4-bromo-3-methylbenzoate Oxidation Oxidation Methyl_Start->Oxidation Forms -COOH (under harsh conditions) Methyl_Start->Suzuki Acid Acid Oxidation->Acid Carboxylic Acid Derivatives Biphenyls Biphenyls Suzuki->Biphenyls Biphenyl Derivatives

Caption: Logical diagram illustrating the distinct synthetic pathways accessible from the formyl and methyl substituents.

Conclusion

Both this compound and Methyl 4-bromo-3-methylbenzoate are valuable and versatile intermediates in organic synthesis. The choice between them will be dictated by the specific synthetic strategy and the desired final product.

  • This compound is the preferred choice when the synthetic route requires the introduction of an alkene via a Wittig reaction or a primary alcohol through reduction. The electron-withdrawing nature of the formyl group may also offer advantages in the rate of cross-coupling reactions.

  • Methyl 4-bromo-3-methylbenzoate is a more direct precursor for biphenyl derivatives where the methyl group is desired in the final product or when the presence of a reactive aldehyde is problematic. While the methyl group can be oxidized to a carboxylic acid, this typically requires harsher conditions.

By understanding the distinct reactivity profiles of these two compounds, researchers can more effectively design and execute their synthetic plans, ultimately accelerating the drug discovery and development process.

References

The Strategic Role of Methyl 4-bromo-3-formylbenzoate in Drug Discovery: A Comparative Guide to Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 4-bromo-3-formylbenzoate, a versatile chemical building block, is gaining prominence in drug discovery due to its utility in the synthesis of complex bioactive molecules, particularly kinase inhibitors. Its bifunctional nature, featuring both a reactive aldehyde and a bromo-substituent ripe for cross-coupling reactions, offers medicinal chemists a powerful tool for generating diverse compound libraries with therapeutic potential. This guide provides a comparative analysis of its efficacy in synthesizing potent kinase inhibitors, supported by experimental data and detailed protocols, while also exploring alternative synthetic strategies.

At its core, the value of this compound lies in its ability to serve as a scaffold for constructing molecules that can interact with biological targets like protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The aldehyde group on the benzoate ring is readily transformed into various functional groups, such as amines via reductive amination, which can act as linkers to other chemical moieties. Simultaneously, the bromo-substituent provides a handle for introducing additional complexity through reactions like the Suzuki coupling, allowing for the exploration of a wider chemical space and the fine-tuning of a drug candidate's properties.

Comparative Synthesis of Tyrosine Kinase Inhibitors

A prime example of the utility of a closely related analog, methyl 4-formylbenzoate, is in the synthesis of 4-(arylaminomethyl)benzamide derivatives, which have shown potential as tyrosine kinase inhibitors. One prominent synthetic strategy involves a reductive amination pathway.

Reductive Amination Pathway utilizing a Methyl Formylbenzoate Scaffold

This approach leverages the reactivity of the aldehyde group to form a crucial amine linkage. The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Intermediate cluster_final Final Product start1 Methyl 4-formylbenzoate reaction NaBH(OAc)3, AcOH, CHCl3 start1->reaction start2 Primary Amine (R-NH2) start2->reaction product Methyl 4-((R-amino)methyl)benzoate reaction->product final_product 4-((R-amino)methyl)benzamide Kinase Inhibitor product->final_product Further Modification

Reductive amination workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of Methyl 4-({[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]amino}methyl)benzoate [1][2]

A mixture of methyl 4-formylbenzoate (1.1 equivalents) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 equivalent) is dissolved in dry chloroform. Sodium triacetoxyborohydride (2.8 equivalents) and acetic acid (six equivalents) are added to this solution, and the resulting mixture is stirred at room temperature for 2-3 hours. The reaction is then quenched with an ice-cold saturated solution of sodium bicarbonate and extracted with chloroform. The combined organic layers are dried, filtered, and concentrated. The final product is precipitated from ethyl acetate with hexane, yielding a white solid. This synthetic approach has been reported to produce high yields, often in the range of 80-95%.[1]

Alternative Synthetic Route: A Comparative Perspective

An alternative strategy to synthesize similar 4-(arylaminomethyl)benzamide derivatives also starts with methyl 4-formylbenzoate but proceeds through a 4-(chloromethyl)benzamide intermediate.[1] This multi-step process involves the initial conversion of methyl 4-formylbenzoate to a benzoyl chloride, followed by amidation and subsequent reaction with primary amines. While this route also leads to the desired products, it generally results in more moderate yields (10-25%) and involves more synthetic steps compared to the more direct reductive amination pathway.[1]

Efficacy of Synthesized Kinase Inhibitors

The true measure of the efficacy of a synthetic building block lies in the biological activity of the molecules it helps create. The 4-(arylaminomethyl)benzamide derivatives synthesized using the methyl 4-formylbenzoate scaffold have demonstrated significant inhibitory activity against various cancer cell lines and specific tyrosine kinases.

Compound IDTarget Cell LineIC50 (µM)[1]Target Kinase% Inhibition @ 10 nM[1][2]
10 HL-608.2VEGFR248
11 --EGFR91
13 K-5625.6EGFR92
15 HL-605.6--
18 --PDGFRα67
20 --PDGFRα77
28j K-5626.9--
28k K-5623.6VEGFR216
28l K-5624.5VEGFR222

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. % Inhibition indicates the percentage of kinase activity inhibited at a 10 nM concentration of the compound.

The data clearly indicates that compounds derived from the methyl 4-formylbenzoate scaffold exhibit potent anticancer and kinase inhibitory activities. For instance, compounds 11 and 13 show remarkable inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2]

The Advantage of the Bromo-Substituent in "this compound"

While the above examples utilize methyl 4-formylbenzoate, the presence of a bromine atom in "this compound" offers a significant advantage for further molecular diversification. The bromo-group can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, which can be crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

G cluster_start Starting Material cluster_reaction Suzuki Coupling cluster_product Diversified Intermediate start This compound reaction Pd Catalyst, Base, Arylboronic Acid start->reaction product Aryl-substituted Methyl 3-formylbenzoate reaction->product

Diversification via Suzuki coupling.

This capability for late-stage functionalization is highly desirable in drug discovery, as it enables the rapid generation of analogs for structure-activity relationship (SAR) studies.

Alternative Building Blocks and Methodologies

While this compound and its analogs are effective, other building blocks and synthetic strategies are also employed in the synthesis of kinase inhibitors. For instance, the synthesis of pyridinyl-imidazole based p38 MAP kinase inhibitors often utilizes different starting materials and cyclization strategies to construct the core heterocyclic scaffold. These alternative routes may offer advantages in terms of accessibility of starting materials or the ability to introduce specific substitution patterns. However, the straightforward and versatile reactivity of formylbenzoate derivatives makes them a highly competitive choice for the rapid assembly of potent kinase inhibitors.

Conclusion

References

A Comparative Guide to the Synthesis of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-3-formylbenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for diverse and selective chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Routes

The choice between the two primary synthetic pathways to this compound hinges on factors such as the cost and availability of starting materials, desired scale of production, and tolerance for multi-step procedures. Below is a summary of the key quantitative data for each route.

ParameterRoute 1: Oxidation of Methyl 4-bromo-3-methylbenzoateRoute 2: Esterification of 4-bromo-3-formylbenzoic acid
Starting Material Methyl 4-bromo-3-methylbenzoate4-bromo-3-formylbenzoic acid
Reagents & Catalyst N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Methanol, Sulfuric Acid (catalytic)
Reaction Time ~ 4-6 hours~ 5-7 hours
Reaction Temperature Reflux (typically ~77°C in CCl₄)Reflux (typically ~65°C in Methanol)
Yield (Estimated) 60-70%90-98%
Purity (Post-purification) >95%>97%
Starting Material Cost ~$4-5 per gram~$500-600 per gram[1]

Detailed Experimental Protocols

Route 1: Oxidation of Methyl 4-bromo-3-methylbenzoate

This route offers a cost-effective approach starting from the readily available Methyl 4-bromo-3-methylbenzoate. The key transformation is the selective oxidation of the benzylic methyl group to an aldehyde. A well-established method for this transformation on a similar substrate involves the use of N-bromosuccinimide (NBS) and a radical initiator.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, ~0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Route 2: Esterification of 4-bromo-3-formylbenzoic acid

This route provides a more direct synthesis with potentially higher yields, starting from 4-bromo-3-formylbenzoic acid. The primary drawback of this method is the significantly higher cost of the starting material. The reaction is a classic Fischer esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-formylbenzoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 5-7 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield this compound, which is often of high purity. Further purification can be achieved by recrystallization if necessary.

Visualizing the Synthetic Pathways

To aid in the decision-making process, the logical flow of each synthetic route is presented below.

Synthesis_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Esterification start1 Methyl 4-bromo-3-methylbenzoate step1 Oxidation (NBS, BPO) start1->step1 product1 This compound step1->product1 start2 4-bromo-3-formylbenzoic acid step2 Esterification (Methanol, H₂SO₄) start2->step2 product2 This compound step2->product2

Caption: Comparative workflow of two synthesis routes for this compound.

Logical Decision Framework

The selection of an optimal synthesis route is a critical decision in any research or development project. The following diagram illustrates a logical framework to guide this choice based on key project parameters.

Decision_Framework decision1 Primary Consideration? cost Cost-Effectiveness decision1->cost Budget speed Speed & Yield decision1->speed Timeline route1 Select Route 1: Oxidation cost->route1 route2 Select Route 2: Esterification speed->route2

Caption: Decision-making flowchart for selecting a synthesis route.

References

A Comparative Guide to Catalysts for Couplings of Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Methyl 4-bromo-3-formylbenzoate is a valuable building block, featuring three distinct functional groups that allow for selective chemical modifications. The bromine atom, in particular, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative overview of catalyst systems for several key coupling reactions of this compound and its analogs, supported by available experimental data and detailed protocols.

Catalyst Performance in Palladium-Catalyzed Cross-Coupling Reactions

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. The presence of both an electron-withdrawing formyl group and a methyl ester can influence the reactivity of the aryl bromide. Below is a summary of catalyst performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: A Comparative Overview of Catalyst Systems

Due to the limited availability of direct comparative studies on this compound, the following table includes data for the structurally similar methyl 4-amino-3-formylbenzoate to provide a broader comparison of catalyst systems.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O8012854-Amino-3-bromobenzoic acid derivative
Heck Reaction Pd(OAc)₂PPh₃Et₃NDMF80-120-65-90Methyl 4-amino-3-formylbenzoate precursor
Pd(OAc)₂TPPTSK₂CO₃H₂O25-80-75-88Methyl 4-amino-3-formylbenzoate precursor
Sonogashira Pd(PPh₃)₄-Et₃NTHFRT2492This compound
Buchwald-Hartwig Pd₂(dba)₃XPhosCs₂CO₃Toluene1001885Bromo-aryl substrate with formyl group

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. The following are representative protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the terminal alkyne in anhydrous THF.

  • Add triethylamine to the solution.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Heck Coupling

The following is a general procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill with inert gas.

  • Add anhydrous DMF, followed by this compound, the alkene, and triethylamine.

  • Heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool to room temperature and dilute with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.

  • Concentrate and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the experimental processes and underlying chemical logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert glassware Prepare Dry Glassware (Schlenk Flask/Tube) glassware->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Quench Reaction (e.g., add water) heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

suzuki_cycle cluster_reactants Inputs pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar'(L2) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product aryl_halide Ar-Br aryl_halide->pd_complex boronic_acid Ar'-B(OR)2 boronic_acid->transmetal base Base base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Versatile Building Block: A Comparative Guide to the Applications of Methyl 4-bromo-3-formylbenzoate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds. Methyl 4-bromo-3-formylbenzoate has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with diverse therapeutic applications. This guide provides a comprehensive review of its key applications, objectively presenting its synthetic utility through experimental data and comparisons where available.

Core Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a range of potent inhibitors targeting key signaling pathways implicated in various diseases. Its utility stems from the presence of three reactive sites: a bromine atom, a formyl group, and a methyl ester, which allow for a variety of chemical transformations.

Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a critical component in B-cell receptor signaling and is a validated target for the treatment of autoimmune diseases and inflammatory disorders. This compound has been utilized as a starting material for the synthesis of substituted benzamides and pyridinecarboxamides that act as Btk inhibitors.[1]

Experimental Protocol: Grignard Reaction

A key step in the synthesis of a Btk inhibitor intermediate involves the reaction of the formyl group with a Grignard reagent.[1]

  • Reaction: To a solution of this compound (1 g, 4.11 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at -20°C, methylmagnesium bromide (MeMgBr) (3M in ether, 1.6 mL, 4.93 mmol) was added dropwise.

  • Conditions: The reaction mixture was stirred at a temperature between -20°C and 0°C for 1.5 hours.

  • Work-up: The reaction was quenched by the slow addition of saturated ammonium chloride (20 mL). The mixture was then extracted with ethyl acetate (3 x 20 mL). The combined organic layers were further processed to isolate the desired product.[1]

Grignard reaction with this compound.
Development of YAP/TAZ-TEAD Interaction Inhibitors for Cancer Therapy

The Hippo signaling pathway, and its downstream effectors YAP/TAZ-TEAD, is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. This compound is a key starting material for the synthesis of inhibitors of this interaction.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

In a synthetic route towards YAP/TAZ-TEAD inhibitors, the formyl group of this compound is subjected to a Horner-Wadsworth-Emmons reaction.[2]

  • Reaction: this compound (1.00 g, 4.11 mmol) is reacted with a phosphonate ylide.

  • Outcome: This reaction typically leads to the formation of an α,β-unsaturated ester, extending the carbon chain and introducing a double bond.[2]

Synthesis of Glycogen Synthase 1 (GYS1) Inhibitors

Pathological accumulation of glycogen is a feature of several metabolic disorders. Inhibitors of glycogen synthase 1 (GYS1) are being investigated as potential therapeutics. This compound has been employed in the synthesis of GYS1 inhibitors.[3]

Experimental Protocol: Deoxofluorination Reaction

A notable transformation of the formyl group in this context is its conversion to a difluoromethyl group.[3]

  • Reaction: To a solution of this compound (4.50 g, 18.5 mmol) in dichloromethane (DCM) (45 mL) at 0°C, 1,1,1-trifluoro-N,N-bis(2-methoxyethyl)-λ4-sulfanamine (BAST) (10.5 mL, 48.1 mmol) was added.

  • Conditions: The mixture was warmed to 25°C and stirred for 40 minutes.

  • Work-up: The reaction mixture was poured into ice-water (50 mL) and stirred for 5 minutes, followed by extraction and purification.[3]

Deoxofluorination of this compound.
Construction of D-π-A Porphyrin-Sensitized Solar Cells

Beyond pharmaceuticals, this compound is used in materials science, specifically in the synthesis of donor-π-acceptor (D-π-A) porphyrin sensitizers for dye-sensitized solar cells (DSSCs).[4][5] Its role is to form part of the acceptor portion of the dye molecule.

Comparative Summary of Reactions

Application AreaReaction TypeReagentsKey TransformationRef.
Btk InhibitorsGrignard ReactionMeMgBr, THFAldehyde to secondary alcohol[1]
ROCK InhibitorsReductionNaBH₄, MeOHAldehyde to primary alcohol[6]
GYS1 InhibitorsDeoxofluorinationBAST, DCMAldehyde to difluoromethyl group[3]
9,10-DihydroacridinesReductive Amination/Cyclization(Modified Procedure)Aldehyde to benzyl derivative[7]
YAP/TAZ-TEAD InhibitorsHorner-Wadsworth-EmmonsPhosphonate ylideAldehyde to α,β-unsaturated ester[2]

Signaling Pathway Inhibition

The end products synthesized from this compound are designed to modulate specific biological pathways. Below is a simplified representation of the Btk signaling pathway, a key target for compounds derived from this versatile building block.

Targeting the Btk signaling cascade.

Conclusion

This compound stands out as a strategic starting material in medicinal chemistry and materials science. Its trifunctional nature allows for sequential and diverse chemical modifications, making it a valuable precursor for the synthesis of complex, high-value molecules. The experimental protocols detailed herein, extracted from patent literature, demonstrate its practical utility in the synthesis of potent kinase inhibitors and other functional molecules. While a quantitative comparison with alternative building blocks is limited by the available data, the breadth of its applications underscores its importance in modern synthetic chemistry. Future research could focus on comparative studies to quantify the advantages of this compound over other similar reagents in terms of yield, purity, and overall synthetic efficiency.

References

A Cost-Benefit Analysis of Methyl 4-bromo-3-formylbenzoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and safety. Methyl 4-bromo-3-formylbenzoate (CAS No. 858124-35-3), a bifunctional aromatic building block, offers a unique combination of reactive sites—an aldehyde, a methyl ester, and a bromo substituent—making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides an objective comparison of its performance with potential alternatives, supported by available data, to inform its selection in a laboratory and process chemistry setting.

Comparative Analysis of Building Blocks

The primary utility of this compound lies in its application as a scaffold in cross-coupling reactions (via the bromo group) and nucleophilic additions or reductive aminations (via the formyl group). Its cost-effectiveness must be weighed against its reactivity and the availability of alternative reagents that could achieve similar synthetic outcomes.

Key alternatives include other halogenated or activated benzaldehydes. For this analysis, we compare it with its chloro- and iodo-analogs, as well as the related building block, Methyl 4-bromo-3-methylbenzoate, where a methyl group replaces the formyl group, necessitating an additional oxidation step to achieve the same functionality.

Table 1: Quantitative Comparison of this compound and Alternatives

FeatureThis compoundMethyl 4-chloro-3-formylbenzoateMethyl 4-iodo-3-formylbenzoateMethyl 4-bromo-3-methylbenzoate
CAS Number 858124-35-3139102-40-2219551-53-6148547-19-7[1]
Molecular Weight 243.05 g/mol [2]198.59 g/mol 290.05 g/mol 229.07 g/mol [1]
Purity ≥95% - 98%[2][3]Typically ≥97%Typically ≥97%95%[1]
Cost (USD/g) ~$12.18 - $27.60~$30 - $50~$70 - $100+~$4.40[1]
Reactivity Moderate reactivity in cross-couplingLower reactivity in cross-couplingHigher reactivity in cross-couplingRequires additional oxidation step
Safety Profile H302, H315, H319, H335[4]H302, H315, H319, H335H302, H315, H319, H335H315, H319, H335[5]
Storage 2-8°C, Inert atmosphere[4]Room TemperatureRoom TemperatureRoom Temperature[1]

Note: Costs are approximate and based on catalog prices from major suppliers for small quantities (1-25g) as of late 2025. Prices can vary significantly based on supplier and quantity purchased.

Performance in Synthetic Applications

The primary advantage of this compound is its balanced reactivity and cost. The bromo substituent is more reactive in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) than a chloro group, but typically less expensive and more stable than an iodo-substituted analog. While Methyl 4-bromo-3-methylbenzoate is significantly cheaper, the need to convert the methyl group to an aldehyde adds a synthetic step, which may decrease overall yield and increase labor and reagent costs, potentially negating the initial savings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Halogenated Benzoate

This protocol outlines a representative Suzuki coupling reaction, a common application for this class of compounds.

Materials:

  • Methyl 4-halo-3-formylbenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)[6]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)[6]

  • Solvent (e.g., Tetrahydrofuran/Water mixture)[6]

  • Nitrogen or Argon source

Procedure:

  • To a reaction flask, add Methyl 4-halo-3-formylbenzoate, the arylboronic acid, and the base.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.[6]

  • Add the solvent mixture and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (typically 4-12 hours).[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel.

Visualizing Synthetic Strategy and Logic

Synthetic Workflow Comparison

The following diagram illustrates the synthetic pathways to a target biaryl aldehyde using either this compound directly or the less functionalized Methyl 4-bromo-3-methylbenzoate.

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Oxidation and Coupling A1 This compound A2 Suzuki Coupling A1->A2 1 Step A3 Target Biaryl Aldehyde A2->A3 B1 Methyl 4-bromo-3-methylbenzoate B2 Oxidation (e.g., NBS) B1->B2 Step 1 B3 This compound B2->B3 B4 Suzuki Coupling B3->B4 Step 2 B5 Target Biaryl Aldehyde B4->B5 start start->A1 start->B1

Caption: Comparative synthetic workflows for producing a target molecule.

Cost-Benefit Decision Matrix

The choice of reagent often involves a trade-off between several factors. The diagram below provides a logical framework for selecting the appropriate starting material based on project priorities.

G cluster_cost Priority: Lowest Cost cluster_balance Priority: Balanced Cost & Speed cluster_speed Priority: Highest Speed/Yield center Project Priority cost_node Methyl 4-bromo-3-methylbenzoate center->cost_node balance_node This compound center->balance_node speed_node Methyl 4-iodo-3-formylbenzoate center->speed_node cost_con Con: Requires extra step cost_node->cost_con balance_pro Pro: Good balance of reactivity and cost balance_node->balance_pro speed_con Con: Significantly higher cost speed_node->speed_con

Caption: Decision matrix for starting material selection based on priorities.

Conclusion

This compound emerges as a highly versatile and economically sound choice for many synthetic applications. It occupies a sweet spot, offering better reactivity than its chloro-analog for critical bond-forming reactions without the prohibitive cost of the iodo-equivalent. While cheaper precursors like Methyl 4-bromo-3-methylbenzoate exist, the additional synthetic steps required to install the aldehyde functionality can diminish overall process efficiency. For research and development projects where a balance of reactivity, cost, and straightforward synthetic application is desired, this compound presents a compelling and robust option.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 4-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-bromo-3-formylbenzoate (CAS No. 858124-35-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with skin.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][4]
Eye and Face Protection Tight-sealing safety goggles or a face shieldTo protect against splashes and dust, which can cause serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure to the chemical.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder to avoid inhalation of dust, especially in poorly ventilated areas.[1][4]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid generating dust when handling the solid form of the compound.[1][2][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[3]

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

5. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]

  • Do not let the chemical enter drains.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated gloves, filter paper, and weighing boats, in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[6]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected in a separate, labeled container for halogenated aqueous waste.[6]

  • Organic Solvents: Solutions of the compound in organic solvents should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.[6]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and specify "Halogenated Organic Waste".[6]

3. Final Disposal:

  • Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5]

Workflow for Safe Handling of this compound

prep Preparation - Assess Risks - Review SDS ppe Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if needed) prep->ppe Proceed to handling Chemical Handling - Use Fume Hood - Avoid Dust Generation - No Eating/Drinking ppe->handling Proceed to storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Segregate Incompatibles handling->storage After Use spill Spill Response - Evacuate & Ventilate - Absorb & Collect - Decontaminate Area handling->spill If Spill Occurs waste Waste Disposal - Segregate Halogenated Waste - Label Containers Clearly - Professional Disposal handling->waste Generate decon Decontamination - Clean Work Area - Wash Hands Thoroughly handling->decon After Use storage->handling Retrieve for Use spill->waste Collect Spill Debris

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-bromo-3-formylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.